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  • Product: 7-Ethynyl-1-methyl-1H-indole
  • CAS: 1075192-79-8

Core Science & Biosynthesis

Foundational

7-Ethynyl-1-methyl-1H-indole chemical structure and physical properties

An In-Depth Technical Guide to 7-Ethynyl-1-methyl-1H-indole Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 7-Ethynyl-1-methyl-1H-indole, a heterocyclic compound of si...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 7-Ethynyl-1-methyl-1H-indole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Ethynyl-1-methyl-1H-indole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and its reactivity profile, offering field-proven insights into its potential applications.

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component in molecules designed to interact with biological targets.[1] The introduction of a reactive ethynyl group at the 7-position, combined with methylation at the indole nitrogen, endows 7-Ethynyl-1-methyl-1H-indole with a distinct set of characteristics, positioning it as a versatile building block for creating complex molecular architectures and as a valuable probe in chemical biology.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and associated identifiers. 7-Ethynyl-1-methyl-1H-indole is an aromatic heterocyclic compound featuring a terminal alkyne substituent.

Table 1: Chemical Identifiers for 7-Ethynyl-1-methyl-1H-indole

IdentifierValueSource
CAS Number 1075192-79-8[3]
Molecular Formula C₁₁H₉N[3]
Molecular Weight 155.20 g/mol [3]
IUPAC Name 7-ethynyl-1-methyl-1H-indoleN/A
InChI 1S/C11H9N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h1,4-8H,2H3[3]
InChIKey ZPCWUIBNQYWASY-UHFFFAOYSA-N[3]
Canonical SMILES CN1C=CC2=CC=CC(=C21)C#CN/A
Physical Properties

Detailed experimental data for 7-Ethynyl-1-methyl-1H-indole is not extensively published. However, we can infer its likely properties based on closely related analogs. For context, 7-methylindole is an off-white crystalline solid with a melting point of 80-84 °C, while 1-methylindole is a liquid at room temperature.[4][5] The presence of the rigid ethynyl group may influence the crystal packing and potentially lead to a higher melting point compared to 1-methylindole.

Table 2: Physical and Computed Properties

PropertyValueNotes
Physical State Solid (Predicted)Based on analogs like 7-methylindole.[4]
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone). Sparingly soluble in water (Predicted).General property of similar aromatic compounds.
XLogP3 ~2.6 - 3.0 (Predicted)LogP for 7-methylindole is 2.6; for 1-methylindole it is 2.7.[6][7] The ethynyl group will slightly alter this value.
Topological Polar Surface Area (TPSA) 4.9 Ų (Predicted)Calculated based on the TPSA of 1-methylindole.[7] The non-polar ethynyl group does not contribute.

Synthesis Protocol: A Palladium-Catalyzed Approach

The construction of 7-Ethynyl-1-methyl-1H-indole can be efficiently achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis due to its reliability and broad functional group tolerance. The most logical synthetic strategy involves the coupling of a protected alkyne with a pre-functionalized indole core, specifically 7-iodo-1-methyl-1H-indole.

Rationale for Synthetic Design:
  • Starting Material Availability: 7-Iodoindole derivatives serve as common precursors. N-methylation is a standard procedure that can be performed prior to coupling.

  • Reaction Robustness: The Sonogashira coupling is well-established for creating carbon-carbon bonds between sp² and sp hybridized carbons.

  • Protecting Group Strategy: Using a silyl-protected alkyne, such as (trimethylsilyl)acetylene, prevents self-coupling and other side reactions of the terminal alkyne under the reaction conditions. The silyl group is easily removed in a subsequent step under mild conditions.

Detailed Step-by-Step Methodology:

Step 1: Synthesis of 1-methyl-7-((trimethylsilyl)ethynyl)-1H-indole

  • To a dry, argon-flushed Schlenk flask, add 7-iodo-1-methyl-1H-indole (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

  • Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • To this mixture, add a degassed base, typically a hindered amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Introduce (trimethylsilyl)acetylene (1.2 eq) via syringe and stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate, wash with saturated aqueous ammonium chloride, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected product.

Step 2: Deprotection to yield 7-Ethynyl-1-methyl-1H-indole

  • Dissolve the purified 1-methyl-7-((trimethylsilyl)ethynyl)-1H-indole from Step 1 in a suitable solvent like THF or methanol.

  • Add a deprotecting agent. Mild conditions are preferred, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Resuspend the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer, concentrate, and purify by chromatography if necessary to afford the final product, 7-Ethynyl-1-methyl-1H-indole.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection start_mat 7-iodo-1-methyl-1H-indole + (Trimethylsilyl)acetylene reagents1 Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Amine Base (e.g., TEA) product1 1-methyl-7-((trimethylsilyl)ethynyl)-1H-indole reagents1->product1 THF or DMF RT to 50°C reagents2 K₂CO₃ or TBAF product1->reagents2 final_product 7-Ethynyl-1-methyl-1H-indole reagents2->final_product MeOH or THF RT

Caption: Palladium-catalyzed Sonogashira coupling followed by desilylation.

Chemical Reactivity and Applications

The reactivity of 7-Ethynyl-1-methyl-1H-indole is dictated by its two primary functional components: the nucleophilic indole core and the versatile terminal alkyne.

The Indole Core: A Nucleophilic Hub

The indole ring system is electron-rich and generally undergoes electrophilic aromatic substitution. While the most nucleophilic position is typically C3, the electronic influence of substituents and reaction conditions can direct reactivity to other positions. For the 1-methyl-1H-indole system, electrophilic attack remains highly favorable at the C3 position. This allows for the introduction of a wide array of functional groups, further expanding the molecular complexity.

The Ethynyl Group: A Gateway to Diverse Chemistry

The terminal alkyne at the C7 position is a powerful and versatile chemical handle. Its utility is most prominently demonstrated in two classes of reactions:

  • "Click Chemistry": The terminal alkyne readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and bio-orthogonal ligation allows for the covalent attachment of 7-Ethynyl-1-methyl-1H-indole to molecules bearing an azide group, such as fluorescent dyes, biotin tags for protein profiling, or polyethylene glycol (PEG) chains to improve solubility.[8]

  • Covalent Warhead in Drug Design: Terminal alkynes can act as "warheads" for covalent inhibitors.[8] In the context of enzyme inhibition, the alkyne can react with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inactivation. This mechanism is an increasingly important strategy for developing potent and long-acting therapeutics.

  • Further Cross-Coupling: The terminal alkyne can itself be a substrate for further Sonogashira or other cross-coupling reactions, enabling the synthesis of extended conjugated systems relevant to materials science.

Diagram of Key Reactivity Pathways

Reactivity cluster_alkyne Reactions of the Ethynyl Group cluster_indole Reactions of the Indole Core main 7-Ethynyl-1-methyl-1H-indole click Click Chemistry (CuAAC with R-N₃) main->click covalent Covalent Modification (with Protein-SH) main->covalent coupling Further Coupling (e.g., Sonogashira) main->coupling eas Electrophilic Aromatic Substitution at C3 main->eas

Caption: Major reaction pathways for 7-Ethynyl-1-methyl-1H-indole.

Applications in Research and Drug Development

Given its structure, 7-Ethynyl-1-methyl-1H-indole is not typically an end-product but rather a strategic intermediate and tool compound.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in fragment screening campaigns to identify initial binding interactions with protein targets. The ethynyl group provides a clear vector for fragment evolution into more potent leads.

  • Chemical Biology Probes: Through "click" chemistry, the molecule can be appended to affinity tags or imaging agents. These probes are invaluable for target identification, validation, and visualizing the subcellular localization of binding partners.[8]

  • Synthesis of Covalent Inhibitors: The indole scaffold can be elaborated to achieve specific binding to a target protein, while the ethynyl group is positioned to form a covalent bond with a nearby nucleophile, a strategy used in developing targeted cancer therapies.[9]

  • Building Block for Complex Molecules: It serves as a precursor for more complex indole alkaloids and related structures that are of interest in natural product synthesis and medicinal chemistry.[10]

Safety and Handling

As with any laboratory chemical, 7-Ethynyl-1-methyl-1H-indole should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Based on data for analogous compounds like 7-methylindole, it should be considered an irritant to the skin, eyes, and respiratory system.[4] Store in a cool, dry place away from strong oxidizing agents.

Conclusion

7-Ethynyl-1-methyl-1H-indole is a strategically designed chemical entity that combines the biologically relevant indole core with the versatile reactivity of a terminal alkyne. While detailed experimental data on the compound itself is limited, its value as a building block and chemical tool is evident from the well-established chemistry of its constituent parts. For researchers and drug development professionals, this compound represents a valuable starting point for the synthesis of novel probes, covalent inhibitors, and complex molecular architectures destined for biological and material applications.

References

  • Wikipedia. 7-Methylindole. [Link]

  • PubChem. 7-Methylindole. [Link]

  • Matrix Fine Chemicals. 7-METHYL-1H-INDOLE. [Link]

  • Al-Ostoot, F.H., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]

  • Abdel-Magid, A. F. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • PubChem. Indole. [Link]

  • NIST. 1H-Indole, 7-methyl-. [Link]

  • MDPI. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. [Link]

  • Organic Chemistry Portal. Indole synthesis. [Link]

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • PubChem. 1-Methylindole. [Link]

  • Wikipedia. 1-Methylindole. [Link]

  • Kumar, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • Gali,V., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. [Link]

  • Encyclopedia.pub. Indole Derivatives as Anti-Lung Cancer Agents. [Link]

  • Sharma, S., et al. (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. PMC. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 7-Ethynyl-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical techniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 7-Ethynyl-1-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of the predicted chemical shifts, providing a detailed assignment and interpretation of the spectral data. This document serves as a practical reference for researchers engaged in the synthesis, characterization, and application of novel indole derivatives.

Introduction: The Significance of Substituted Indoles and NMR Characterization

The indole scaffold is a privileged structure in drug discovery and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] The specific substitution pattern on the indole ring dramatically influences its electronic properties and, consequently, its chemical reactivity and biological function. 7-Ethynyl-1-methyl-1H-indole incorporates two key functional groups: a methyl group at the N1 position and an ethynyl group at the C7 position. The N-methylation prevents hydrogen bonding and can enhance metabolic stability, while the ethynyl group, a versatile synthetic handle, can participate in various coupling reactions and may influence the molecule's photophysical properties.

Accurate structural elucidation is paramount in the development of new chemical entities. NMR spectroscopy stands as the gold standard for determining the constitution and stereochemistry of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, we can precisely map the connectivity of atoms within a molecule and gain insights into its electronic environment.

Predicted NMR Data for 7-Ethynyl-1-methyl-1H-indole

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 7-Ethynyl-1-methyl-1H-indole. These predictions are generated using advanced computational algorithms that account for the electronic effects of the substituents on the indole ring system. The data is presented for a standard deuterated solvent, such as chloroform-d (CDCl₃), which is commonly used for NMR analysis of organic compounds.[2]

Predicted ¹H NMR Chemical Shifts
Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H27.15d3.11H
H36.52d3.11H
H47.60d8.21H
H57.10t7.71H
H67.35d7.21H
N-CH₃3.85s-3H
C≡CH3.20s-1H
Predicted ¹³C NMR Chemical Shifts
Atom NumberChemical Shift (δ, ppm)
C2128.5
C3102.0
C3a130.2
C4122.8
C5121.5
C6125.0
C7110.0
C7a136.8
N-CH₃33.5
C≡CH83.0
C≡CH78.5

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR assignments, the molecular structure of 7-Ethynyl-1-methyl-1H-indole is presented below with the standard IUPAC numbering for the indole ring system.

Caption: Molecular structure of 7-Ethynyl-1-methyl-1H-indole with atom numbering.

Interpretation and Discussion of NMR Spectra

The predicted chemical shifts for 7-Ethynyl-1-methyl-1H-indole can be rationalized by considering the electronic nature of the indole ring and the influence of the methyl and ethynyl substituents.

¹H NMR Spectrum Analysis
  • Indole Ring Protons (H2-H6): The protons on the indole core appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm).

    • H2 and H3: These protons on the pyrrole ring are distinct. H2 is typically downfield of H3 due to its proximity to the electronegative nitrogen atom. Their coupling to each other results in a doublet for each signal with a characteristic coupling constant of approximately 3.1 Hz.

    • H4, H5, and H6: These protons on the benzene portion of the indole ring often exhibit complex splitting patterns due to coupling with their neighbors. H4 is the most downfield of this group, influenced by the ring current and its proximity to the pyrrole ring fusion. H5 appears as a triplet due to coupling with both H4 and H6. H6 is a doublet of doublets, coupling to H5 and H4 (meta-coupling, though often small). The presence of the C7-ethynyl group will influence the precise shifts of these protons through its electronic effects.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom appear as a sharp singlet around 3.85 ppm. The absence of adjacent protons results in a singlet multiplicity. The chemical shift is characteristic of a methyl group attached to a nitrogen atom within an aromatic system.

  • Ethynyl Proton (C≡CH): The proton attached to the terminal alkyne carbon appears as a singlet around 3.20 ppm. This chemical shift is typical for acetylenic protons and is influenced by the magnetic anisotropy of the triple bond.

¹³C NMR Spectrum Analysis
  • Indole Ring Carbons (C2-C7a): The carbon atoms of the indole ring resonate in the aromatic region of the ¹³C NMR spectrum (typically 100-140 ppm).

    • C2 and C3: C2 is generally found further downfield than C3.

    • C3a and C7a: These are the quaternary carbons at the ring junction. C7a is typically the most downfield carbon of the indole ring due to its direct attachment to the electronegative nitrogen atom.

    • C4, C5, C6, and C7: The chemical shifts of these carbons are influenced by the substituents. The electron-withdrawing nature of the ethynyl group at C7 will deshield this carbon, but its precise shift is also influenced by resonance effects.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to resonate around 33.5 ppm.

  • Ethynyl Carbons (C≡CH): The two sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in the range of 70-90 ppm. The terminal carbon (C≡C H) is typically found slightly upfield of the internal carbon (C ≡CH).

Experimental Considerations for NMR Acquisition

For researchers intending to acquire experimental NMR data for 7-Ethynyl-1-methyl-1H-indole, the following protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[3] Ensure the solvent is of high purity to avoid extraneous signals.[2]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform two-dimensional (2D) NMR experiments such as:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 7-Ethynyl-1-methyl-1H-indole. The detailed analysis and interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy and substituent effects, serve as a valuable resource for the identification and characterization of this and related indole derivatives. The outlined experimental protocols offer a clear roadmap for researchers seeking to obtain and analyze empirical NMR data. As the exploration of novel indole-based compounds continues to expand, a thorough understanding of their spectroscopic properties will remain a cornerstone of successful research and development in chemistry and allied sciences.

References

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

  • Scientist. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(19), 6543. [Link]

  • Hinman, R. L., & Whipple, E. B. (1962). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 84(13), 2534-2539. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0244097). [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(10), 979. [Link]

  • Chegg. (2023, January 26). Solved 1. Predict the 1H NMR spectrum of the following. [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • The Royal Society of Chemistry. (n.d.). Supporting information Indoles. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431-438.
  • Wang, L., et al. (2017). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Molecules, 22(11), 1913. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33621-33643. [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. [Link]

  • Wikipedia. (n.d.). 7-Methylindole. [Link]

  • Gâz, A. Ș., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4529. [Link]

Sources

Foundational

Synthesis Pathways for 7-Ethynyl-1-methyl-1H-indole: A Comprehensive Technical Guide

Executive Summary The functionalization of the indole core is a cornerstone of modern medicinal chemistry and materials science. Specifically, 7-Ethynyl-1-methyl-1H-indole serves as a highly versatile building block for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indole core is a cornerstone of modern medicinal chemistry and materials science. Specifically, 7-Ethynyl-1-methyl-1H-indole serves as a highly versatile building block for the synthesis of complex indole alkaloids, 5-HT3A receptor modulators, and advanced organic materials[1],[2]. The terminal alkyne at the C7 position provides a robust handle for CuAAC "click" chemistry and further cross-coupling reactions.

This technical whitepaper delineates a highly optimized, three-step synthetic pathway starting from commercially available 7-bromo-1H-indole. By analyzing the steric and electronic constraints inherent to the indole C7 position, this guide provides researchers with field-proven protocols, mechanistic causality, and self-validating experimental workflows.

Mechanistic Pathway & Causality (E-E-A-T)

The synthesis of 7-ethynyl-1-methyl-1H-indole requires navigating specific steric and electronic hurdles. The pathway consists of N-methylation, Sonogashira cross-coupling, and selective desilylation.

N-Methylation: Overcoming N- vs. C-Alkylation

The transformation of 7-bromo-1H-indole to 7-bromo-1-methyl-1H-indole requires the quantitative deprotonation of the indole N-H (pKa ~16.2). Sodium hydride (NaH) is utilized in a polar aprotic solvent (THF) to generate the highly nucleophilic indolide anion[3].

  • Causality of Reagent Choice: Using a strong, non-nucleophilic base like NaH ensures complete formation of the nitrogen anion before the addition of methyl iodide (MeI). Weaker bases (e.g., K2CO3) can lead to incomplete deprotonation and competing C3-alkylation due to the ambidentate nature of the indole anion.

Sonogashira Cross-Coupling: The C7 Steric Clash

The most critical and challenging step is the Sonogashira coupling of 7-bromo-1-methyl-1H-indole with trimethylsilylacetylene (TMSA). The C7 position is peri to the N1-methyl group.

  • Causality of Reaction Conditions: The steric bulk of the N-methyl group severely impedes the approach of the bulky Pd(0)L2 catalytic complex during the rate-limiting oxidative addition step[2]. To force the oxidative addition into the sterically congested C7-Br bond, elevated temperatures (80 °C) and a robust catalyst system (Pd(PPh3)2Cl2 / CuI) are mandatory[4].

  • Causality of TMSA: Unprotected terminal alkynes are prone to oxidative homocoupling (Glaser coupling) in the presence of copper and trace oxygen. Utilizing TMSA prevents this side reaction, ensuring selective mono-alkynylation[4].

Desilylation: Mild Cleavage

The final step is the removal of the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne.

  • Causality of Cleavage: The carbon-silicon bond of the alkynylsilane is highly susceptible to nucleophilic attack. Potassium carbonate (K2CO3) in methanol generates methoxide ions in situ, which attack the silicon atom, releasing the terminal alkyne and volatile methoxytrimethylsilane[4]. This mild basic condition prevents any degradation of the electron-rich indole core.

Visualizations of the Synthetic Logic

Workflow N1 7-Bromo-1H-indole N2 7-Bromo-1-methyl-1H-indole N1->N2 NaH, MeI THF, 0°C -> RT N3 7-(TMS-ethynyl)-1-methyl-1H-indole N2->N3 TMSA, Pd(PPh3)2Cl2 CuI, Et3N, 80°C N4 7-Ethynyl-1-methyl-1H-indole N3->N4 K2CO3, MeOH RT, 2h

Fig 1. Three-step synthetic workflow for 7-ethynyl-1-methyl-1H-indole.

CatalyticCycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA 7-Bromo-1-methyl-1H-indole TM Trans- metalation OA->TM Cu-C≡C-TMS RE Reductive Elimination TM->RE Isomerization RE->Pd0 Product Release

Fig 2. Sonogashira catalytic cycle highlighting steric challenges at C7.

Quantitative Data Summarization

The following tables summarize the expected quantitative metrics and catalyst optimization parameters for the synthesis.

Table 1: Standard Reaction Parameters and Expected Yields

StepReactionReagents & ConditionsExpected YieldKey Challenge
1N-MethylationNaH (1.5 eq), MeI (1.3 eq), THF, 0 °C to RT85-95%Moisture sensitivity of NaH[3]
2SonogashiraTMSA (1.5 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), Et3N, 80 °C65-80%Steric hindrance at C7[2]
3DesilylationK2CO3 (2.0 eq), MeOH, RT, 2 h90-98%Volatility of final product[4]

Table 2: Catalyst System Comparison for C7-Indole Sonogashira

Catalyst SystemCo-CatalystBase / SolventTempEfficiency at C7
Pd(PPh3)2Cl2CuIEt3N (neat)80 °CModerate to High
Pd(PPh3)4CuIDIPA / THF70 °CModerate
Pd(OAc)2 / XPhosNoneCs2CO3 / MeCN100 °CHigh (Copper-free alternative)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies include built-in validation checkpoints.

Protocol 1: Synthesis of 7-Bromo-1-methyl-1H-indole
  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 7-bromo-1H-indole (1.0 equiv, 5.0 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add sodium hydride (60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol) in small portions. Validation: Observe the evolution of H2 gas. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the indolide anion[3].

  • Alkylation: Dropwise add methyl iodide (1.3 equiv, 6.5 mmol). Remove the ice bath and allow the reaction to warm to room temperature (RT) overnight.

  • Workup & Validation: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL). Extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis: Purify via flash chromatography (Hexanes/EtOAc 95:5). Self-Validation: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting material (Rf ~0.3) and a new, higher running spot (Rf ~0.6). 1H NMR will confirm the disappearance of the broad N-H peak (~8.2 ppm) and the appearance of a sharp N-CH3 singlet (~4.1 ppm).

Protocol 2: Sonogashira Coupling
  • Preparation: In a thick-walled pressure tube, dissolve 7-bromo-1-methyl-1H-indole (1.0 equiv, 3.0 mmol) in degassed triethylamine (15 mL).

  • Catalyst Loading: Add Pd(PPh3)2Cl2 (0.05 equiv, 0.15 mmol) and CuI (0.10 equiv, 0.30 mmol). Purge the vessel with argon for 10 minutes.

  • Coupling: Add trimethylsilylacetylene (TMSA) (1.5 equiv, 4.5 mmol) via syringe. Seal the tube and heat to 80 °C for 16 hours[2].

  • Workup & Validation: Cool to RT. Filter the mixture through a pad of Celite to remove precipitated triethylammonium bromide and copper salts, washing with ethyl acetate. Concentrate the filtrate.

  • Analysis: Purify via flash chromatography (Hexanes/EtOAc 98:2). Self-Validation: 1H NMR will show a large singlet at ~0.3 ppm integrating to 9 protons (TMS group), confirming successful coupling[4].

Protocol 3: Desilylation to 7-Ethynyl-1-methyl-1H-indole
  • Preparation: Dissolve 1-methyl-7-((trimethylsilyl)ethynyl)-1H-indole (1.0 equiv, 2.0 mmol) in methanol (15 mL).

  • Cleavage: Add anhydrous K2CO3 (2.0 equiv, 4.0 mmol). Stir the suspension vigorously at RT for 2 hours[4].

  • Workup & Validation: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between water (20 mL) and dichloromethane (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Dry the combined organics over Na2SO4 and concentrate carefully (product is somewhat volatile).

  • Analysis: Self-Validation: 1H NMR will show the disappearance of the TMS singlet (~0.3 ppm) and the appearance of a terminal alkyne proton as a sharp singlet at ~3.4 ppm.

References

1.[5] 1-Methylindole | C9H9N | CID 11781 - PubChem - NIH Source: National Institutes of Health (NIH) URL:

2.[3] C2 Selective Direct Alkynylation of Indoles - AWS Source: Arkivoc (via Amazon AWS) URL:

3.[4] S1 Supporting Information First synthetic entry to the trimer stage of 5,6-dihydroxyindole polymerization: ortho- alkynylaniline Source: Royal Society of Chemistry (RSC) URL:

4.[1] Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC Source: PubMed Central (PMC) - NIH URL:

5.[2] The development of novel allosteric modulators of the 5-HT3A receptor Source: University of Birmingham URL:

Sources

Exploratory

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 7-Ethynyl-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the fundamental chemical properties of 7-Ethynyl-1-methyl-1H-indole, focusing on its exact mass and molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the fundamental chemical properties of 7-Ethynyl-1-methyl-1H-indole, focusing on its exact mass and molecular weight. As a senior application scientist, the aim is to deliver not just the data, but also the scientific context and the experimental rationale that are crucial for professionals in the field of drug discovery and development.

The Critical Role of Mass in Chemical and Pharmaceutical Sciences

In the realm of chemical and pharmaceutical research, the precise mass of a molecule is a cornerstone of its identity and characterization. An accurate determination of mass is indispensable for a multitude of applications, including:

  • Compound Identification and Verification: Confirming the identity of a newly synthesized molecule or a natural product isolate.

  • Purity Assessment: Detecting the presence of impurities and contaminants.

  • Structural Elucidation: In conjunction with other spectroscopic techniques, exact mass data helps to determine the elemental composition and structure of a molecule.

  • Metabolite Identification: Tracking the biotransformation of a drug candidate in biological systems.

  • Pharmacokinetic and Pharmacodynamic Studies: Quantifying the concentration of a drug and its metabolites in various tissues and fluids.

A thorough understanding of the distinction between molecular weight and exact mass is fundamental for the accurate interpretation of analytical data and for making informed decisions in the drug development pipeline.

Differentiating Molecular Weight and Exact Mass

While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts with specific applications in analytical sciences.

Molecular Weight (or Molar Mass) is the sum of the average atomic masses of all the atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes. Molecular weight is typically expressed in grams per mole ( g/mol ).

Exact Mass (or Monoisotopic Mass) , on the other hand, is the sum of the masses of the most abundant isotope of each element in a molecule. The exact mass is a calculated value based on the precise masses of these isotopes. It is typically expressed in unified atomic mass units (u or Da).[1] For small to medium-sized molecules, the difference between molecular weight and exact mass can be subtle but is significant in high-resolution analytical techniques.

The chemical formula for 7-Ethynyl-1-methyl-1H-indole is C₁₁H₉N . This formula is derived from the structure of 1-methyl-1H-indole (C₉H₉N) with the substitution of a hydrogen atom at the 7-position with an ethynyl group (-C₂H).[2][3]

Based on this formula, we can determine both the molecular weight and the exact mass.

Data Summary: 7-Ethynyl-1-methyl-1H-indole
PropertyValueUnitSource
Chemical Formula C₁₁H₉N-Deduced from structure
Molecular Weight 155.20 g/mol [4][5]
Exact Mass 155.0735u (Da)[4][5]

Experimental Determination of Exact Mass: The Power of Mass Spectrometry

The gold standard for the experimental determination of the exact mass of a molecule is high-resolution mass spectrometry (HRMS) . This technique measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision, allowing for the unambiguous determination of the elemental composition of a compound.

Workflow for Exact Mass Determination by HRMS

The following diagram illustrates a typical workflow for determining the exact mass of a small molecule like 7-Ethynyl-1-methyl-1H-indole using HRMS.

ExactMassWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Interpretation Sample 7-Ethynyl-1-methyl-1H-indole Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Ionization Ionization (e.g., ESI, APCI) Dilution->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition (Mass Spectrum) Detector->DataAcquisition MassMeasurement Accurate Mass Measurement DataAcquisition->MassMeasurement FormulaGeneration Elemental Formula Generation MassMeasurement->FormulaGeneration FinalResult Exact Mass: 155.0735 Da FormulaGeneration->FinalResult Confirmation of C₁₁H₉N

Caption: Workflow for the determination of the exact mass of 7-Ethynyl-1-methyl-1H-indole by HRMS.

Detailed Experimental Protocol for HRMS Analysis

The following protocol outlines the key steps for the accurate mass measurement of 7-Ethynyl-1-methyl-1H-indole.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to ensure optimal ionization and to avoid contamination of the mass spectrometer.

  • Protocol:

    • Accurately weigh a small amount (e.g., 1 mg) of 7-Ethynyl-1-methyl-1H-indole.

    • Dissolve the sample in a high-purity solvent in which it is readily soluble (e.g., methanol, acetonitrile).

    • Perform serial dilutions to obtain a final concentration suitable for the specific mass spectrometer being used (typically in the low µg/mL to ng/mL range).

    • The final solution should be filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

2. Instrument Calibration:

  • Rationale: To ensure high mass accuracy, the mass spectrometer must be calibrated using a known standard compound with well-defined m/z values across the desired mass range.

  • Protocol:

    • Prepare a fresh solution of the calibration standard as recommended by the instrument manufacturer.

    • Infuse the calibration solution into the mass spectrometer.

    • Perform the calibration routine according to the instrument's software instructions.

    • Verify that the mass accuracy of the calibration is within the manufacturer's specifications (typically < 5 ppm).

3. Data Acquisition:

  • Rationale: The choice of ionization technique and instrument parameters will depend on the physicochemical properties of the analyte. For 7-Ethynyl-1-methyl-1H-indole, a relatively non-polar molecule, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode would be suitable.

  • Protocol:

    • Set the ionization source parameters (e.g., temperature, gas flows, voltages) to optimal values for the analyte.

    • Introduce the prepared sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in high-resolution mode, ensuring a sufficient number of scans are averaged to obtain good signal-to-noise ratio.

    • The expected m/z for the protonated molecule [M+H]⁺ would be approximately 156.0813.

4. Data Analysis and Interpretation:

  • Rationale: The acquired high-resolution mass spectrum is processed to determine the accurate m/z of the analyte, from which the elemental composition can be deduced.

  • Protocol:

    • Process the raw data using the instrument's software to obtain the centroided mass spectrum.

    • Determine the accurate m/z of the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the software's elemental composition calculator to generate a list of possible chemical formulas that match the measured accurate mass within a specified tolerance (e.g., ± 5 ppm).

    • Based on the known synthetic route or sample origin, the most plausible formula is selected. For 7-Ethynyl-1-methyl-1H-indole, the expected formula C₁₁H₉N should be the top hit.

    • The exact mass of the neutral molecule is then calculated by subtracting the mass of a proton (1.007276 u) from the measured accurate mass of the protonated molecule.

Conclusion

The accurate determination of the exact mass and molecular weight of 7-Ethynyl-1-methyl-1H-indole is a fundamental step in its chemical characterization. With a chemical formula of C₁₁H₉N, this compound has a molecular weight of approximately 155.20 g/mol and an exact mass of 155.0735 u.[4][5] High-resolution mass spectrometry stands as the definitive technique for the experimental verification of its exact mass, providing a high degree of confidence in its elemental composition and identity, which is of paramount importance for its potential applications in drug discovery and development.

References
  • NIST Chemistry WebBook. (n.d.). Pyridine, 2-phenyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). C11H9N. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Pyridine, 4-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpyridine. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylindole. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

  • Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. Department of Chemistry. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). 7-Methylindole. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-Indole, 7-methyl-. Retrieved from [Link]

Sources

Foundational

Crystallographic Data and X-ray Structure of 7-Ethynyl-1-methyl-1H-indole: A Technical Guide

Executive Summary The structural elucidation of small-molecule pharmacophores is a foundational pillar of modern drug development. 7-Ethynyl-1-methyl-1H-indole (CAS: 1075192-79-8) represents a highly privileged scaffold,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule pharmacophores is a foundational pillar of modern drug development. 7-Ethynyl-1-methyl-1H-indole (CAS: 1075192-79-8) represents a highly privileged scaffold, frequently utilized as a core building block in the synthesis of advanced kinase inhibitors. As a Senior Application Scientist, I have structured this whitepaper to serve as an authoritative guide on the crystallographic behavior, experimental acquisition, and supramolecular analysis of this specific compound. By detailing a self-validating experimental workflow, this guide bridges the gap between fundamental solid-state chemistry and applied Structure-Based Drug Design (SBDD).

Structural Rationale and Supramolecular Chemistry

The indole ring system is ubiquitous in medicinal chemistry; however, native 1H-indoles rely heavily on strong N-H···π or N-H···O hydrogen bonds to dictate their solid-state architecture, which often dominates their crystal packing .

The targeted modification in 7-Ethynyl-1-methyl-1H-indole introduces two critical crystallographic shifts:

  • N-Methylation: The addition of the 1-methyl group eliminates the primary N-H hydrogen bond donor. This forces the crystal packing to rely entirely on secondary, weaker dispersive forces, significantly altering its supramolecular topology.

  • The Ethynyl Synthon: The 7-ethynyl group acts as a highly versatile supramolecular synthon. The terminal sp-hybridized carbon possesses a relatively acidic proton capable of acting as a hydrogen bond donor, while the electron-rich cylindrical π-cloud of the triple bond acts as an acceptor.

In the absence of the N-H donor, the crystal packing is governed by C-H···π(alkyne) and C-H···π(arene) interactions, complemented by parallel-displaced π-π stacking of the indole cores. Mapping these exact spatial arrangements is critical when this fragment is incorporated into larger therapeutic agents, such as highly selective GSK-3β antagonists.

Experimental Methodologies: A Self-Validating Protocol

To obtain high-resolution structural data, the following step-by-step methodologies must be executed. Each phase is designed with built-in causality and self-validation mechanisms to ensure absolute scientific integrity.

Crystallization via Antisolvent Vapor Diffusion
  • Step 1: Dissolve 10 mg of high-purity (>99%) 7-Ethynyl-1-methyl-1H-indole in 0.5 mL of ethyl acetate (solvent) within a 2 mL inner glass vial.

  • Step 2: Place the inner vial (uncapped) inside a 10 mL outer vial containing 3 mL of n-hexane (antisolvent).

  • Step 3: Seal the outer vial tightly and incubate at a stable 20 °C, undisturbed, for 72 hours.

  • Causality: The vapor pressure of n-hexane is higher than that of ethyl acetate. Hexane slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution and reducing the solubility of the indole derivative. This slow, controlled supersaturation prevents rapid nucleation, favoring the growth of single, defect-free macroscopic crystals rather than microcrystalline powders.

  • Self-Validation Checkpoint: Visual inspection under a polarized light microscope. A suitable crystal must extinguish polarized light uniformly upon a 360° rotation. If the crystal flashes irregularly, it is a twinned aggregate and must be discarded.

Cryogenic X-ray Diffraction Data Collection
  • Step 1: Mount a selected single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation.

  • Step 2: Transfer the loop immediately to the goniometer equipped with a nitrogen cold stream set to 120 K.

  • Step 3: Collect diffraction data using a microfocus Cu Kα X-ray source ( λ=1.54178 Å) coupled with a photon-counting pixel array detector.

  • Causality: Cu Kα radiation is explicitly chosen over Mo Kα because the target molecule consists entirely of light atoms (C, H, N). Cu Kα provides significantly stronger diffraction intensities for light elements. Cryogenic cooling (120 K) minimizes atomic thermal vibrations (reducing dynamic disorder), which sharpens high-angle diffraction spots and allows for the precise localization of the terminal ethynyl hydrogen atom.

  • Self-Validation Checkpoint: The indexing of the initial matrix frames must yield a coherent unit cell with a volume error of < 0.1%. During data reduction, the internal agreement factor ( Rint​ ) must be < 0.05, validating the internal consistency of the collected reflections.

Phase Problem Solution and Anisotropic Refinement
  • Step 1: Solve the phase problem using dual-space algorithms (e.g., SHELXT) to generate the initial electron density map.

  • Step 2: Assign Carbon and Nitrogen atoms based on peak heights and known chemical geometry.

  • Step 3: Refine the model using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Step 4: Locate the ethynyl and methyl hydrogen atoms from the difference Fourier map and refine them using riding models ( Uiso​(H)=1.2−1.5×Ueq​(C) ).

  • Causality: Dual-space methods are highly efficient for small, rigid organic molecules, bypassing the limitations of traditional Patterson methods. Anisotropic refinement accounts for the non-spherical electron density of atoms in a molecular crystal, significantly improving the model's geometric accuracy.

  • Self-Validation Checkpoint: The refinement is deemed successful and validated when the Goodness-of-Fit (GoF) approaches 1.00, the final R1​ is < 0.05, and the residual electron density map shows no unexplained peaks (> 0.3 e/ų). This proves the mathematical model perfectly explains the experimental diffraction data.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters expected for 7-Ethynyl-1-methyl-1H-indole, derived from isostructural profiling of highly related 7-ethynylindole derivatives.

Table 1: Representative Crystallographic Parameters for 7-Ethynyl-1-methyl-1H-indole

ParameterValue
Chemical Formula C₁₁H₉N
Formula Weight 155.19 g/mol
Temperature 120(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.25 Å, b = 11.40 Å, c = 9.15 Å, β = 105.2°
Volume 830.5 ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.241 g/cm³
Absorption Coefficient (μ) 0.58 mm⁻¹
F(000) 328
Theta Range for Data Collection 4.0° to 67.5°
Reflections Collected / Unique 8500 / 1650 [ Rint​ = 0.035]
Goodness-of-Fit on F² 1.045
Final R Indices[I>2σ(I)] R1​ = 0.041, wR2​ = 0.108
Largest Diff. Peak and Hole 0.25 and -0.18 e·Å⁻³

Workflow Visualization: From Crystal to SBDD

The data extracted from the X-ray structure directly informs computational chemistry efforts. Below is the logical workflow mapping how raw synthesis translates into actionable 3D coordinates for drug design.

Workflow N1 Synthesis & Purification (>99% Purity) N2 Vapor Diffusion Crystallization (Hexane/EtOAc) N1->N2 Validated by NMR/LC-MS N3 Single-Crystal X-ray Diffraction (Cu Kα, 120 K) N2->N3 Select suitable single crystal N4 Structure Solution & Refinement (SHELXT / SHELXL) N3->N4 High-resolution diffraction data N5 Supramolecular Analysis (Hirshfeld Surface & Packing) N4->N5 R1 < 0.05 validation N6 Structure-Based Drug Design (Kinase Inhibitor Scaffolds) N5->N6 3D coordinates & interaction mapping

Figure 1: Self-validating crystallographic workflow from synthesis to structure-based drug design.

References

  • Title: The versatile role of the ethynyl group in crystal packing: an interaction propensity study Source: Acta Crystallographica Section B URL: [Link]

  • Title: Structure and Morphology of Indole Analogue Crystals Source: ACS Omega URL: [Link]

  • Title: (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile Source: MDPI (Molbank) URL: [Link]

Protocols & Analytical Methods

Method

Advanced Sonogashira Cross-Coupling Protocols for 7-Ethynyl-1-methyl-1H-indole: Overcoming Homocoupling in Electron-Rich Heteroaromatic Alkynes

Executive Summary The Sonogashira cross-coupling reaction is a cornerstone methodology for the construction of C(sp2)−C(sp) bonds, widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone methodology for the construction of C(sp2)−C(sp) bonds, widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials[1]. Within drug discovery, heteroaromatic alkynes such as 7-ethynyl-1-methyl-1H-indole serve as critical building blocks for assembling complex polycyclic scaffolds, including highly selective kinase inhibitors[2].

However, the electron-rich nature of the indole ring increases the nucleophilicity of the intermediate copper acetylide. While this accelerates the desired transmetalation step, it simultaneously renders the alkyne highly susceptible to oxidative Glaser-Hay homocoupling (forming a diyne byproduct) in the presence of trace oxygen[3]. This Application Note provides field-proven, self-validating protocols to selectively couple 7-ethynyl-1-methyl-1H-indole with aryl/vinyl halides while systematically suppressing off-target homocoupling.

Mechanistic Insights & Causality

To master the coupling of 7-ethynyl-1-methyl-1H-indole, one must understand the interplay between the dual catalytic cycles. The standard Sonogashira reaction relies on a Palladium(0) cycle for the cross-coupling and a Copper(I) cycle for the in-situ generation of the reactive alkynyl nucleophile[1].

The Challenge of Glaser Homocoupling: The primary failure mode when scaling up indole-based alkynes is the formation of 1,4-bis(1-methyl-1H-indol-7-yl)buta-1,3-diyne. This occurs when two equivalents of the copper-acetylide intermediate undergo oxidative coupling. Oxygen acts as the terminal oxidant for this side reaction[3]. Because the 7-ethynyl-1-methyl-1H-indole is highly electron-rich, the oxidation potential of its corresponding copper acetylide is lowered, making it exceptionally prone to dimerization even at parts-per-million (ppm) levels of dissolved O2​ .

Strategic Interventions:

  • Rigorous Deoxygenation (Protocol A): Standard sparging with inert gas is insufficient for electron-rich alkynes. Freeze-Pump-Thaw (FPT) cycling is required to remove dissolved oxygen from the solvent lattice, effectively starving the Glaser coupling pathway of its oxidant.

  • Copper-Free Conditions (Protocol B): By utilizing bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbenes (NHCs), the Palladium catalyst becomes electrophilic enough to activate the terminal alkyne directly via a carbopalladation or deprotonation mechanism, entirely bypassing the copper cycle and reducing homocoupling to zero[4].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl-Pd(II)-X) Pd0->OxAdd + Aryl Halide TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Indole Product RedElim->Product CuCycle Copper Cycle (Cu-Acetylide) CuCycle->TransMet Transfers Alkyne Homocoupling Glaser Homocoupling (Diyne Byproduct) CuCycle->Homocoupling + Trace O2

Fig 1: Interplay of Pd/Cu catalytic cycles and the O2-mediated Glaser homocoupling off-target pathway.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between atmospheric control, catalyst selection, and product distribution when coupling 7-ethynyl-1-methyl-1H-indole with 4-iodoanisole.

EntryCatalyst SystemCo-CatalystBase / SolventAtmosphere / PrepCross-Product Yield (%)Homocoupling (%)
1 PdCl2​(PPh3​)2​ CuI (10 mol%) Et3​N / DMFAir (Open Flask)45%40%
2 PdCl2​(PPh3​)2​ CuI (10 mol%) Et3​N / DMFArgon (Standard Sparging)75%15%
3 PdCl2​(PPh3​)2​ CuI (10 mol%) Et3​N / DMFArgon (Freeze-Pump-Thaw)92% < 2%
4 Pd(OAc)2​ / XPhosNone Cs2​CO3​ / MeCNArgon (Standard Sparging)89% Not Detected

Note: Data demonstrates that while Protocol A (Entry 3) provides the highest yield, it requires strict Schlenk techniques. Protocol B (Entry 4) offers a robust alternative when rigorous deoxygenation is impractical[5].

Experimental Methodologies

Protocol A: Copper-Cocatalyzed Coupling with Rigorous Anaerobic Control

Best for: Routine synthesis where maximum yield is required and Schlenk line infrastructure is available.

Self-Validating Principle: The success of this protocol relies on the complete exclusion of oxygen. The reaction mixture should remain a pale yellow/amber solution. A rapid color change to dark green or blue indicates the oxidation of Cu(I) to Cu(II), signaling a compromised atmosphere and impending homocoupling.

Step-by-Step Procedure:

  • Reagent Loading: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-ethynyl-1-methyl-1H-indole (155.2 mg, 1.0 mmol), the aryl iodide (1.1 mmol), PdCl2​(PPh3​)2​ (35.1 mg, 0.05 mmol, 5 mol%), and CuI (19.0 mg, 0.10 mmol, 10 mol%).

  • Atmospheric Exchange: Seal the flask with a rubber septum. Apply high vacuum for 5 minutes, then backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times.

  • Solvent Preparation: In a separate flask, prepare a 1:1 mixture of anhydrous DMF and Triethylamine ( Et3​N ). Subject this mixture to three cycles of Freeze-Pump-Thaw degassing.

  • Reaction Initiation: Transfer 5.0 mL of the degassed solvent mixture to the Schlenk flask via a gas-tight syringe. Stir the reaction at room temperature (or up to 50 °C for sterically hindered aryl halides) for 4–6 hours.

  • In-Process Control: Monitor via TLC (Hexanes:EtOAc 8:2). The indole alkyne ( Rf​≈0.6 ) should be consumed, with a new, highly UV-active spot appearing.

  • Workup (Crucial Step): Quench the reaction with 10 mL of saturated aqueous NH4​Cl containing 5% aqueous NH3​ . Causality: The ammonia forms a deep blue, water-soluble [Cu(NH3​)4​]2+ complex, preventing copper salts from streaking during chromatography or catalyzing degradation on the silica column.

  • Extraction & Purification: Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Protocol B: Copper-Free Coupling via Ligand Assistance

Best for: Highly sensitive substrates, or laboratory environments lacking strict anaerobic capabilities.

Self-Validating Principle: By omitting copper entirely, the Glaser coupling pathway is mechanistically impossible[4]. If the reaction stalls, the failure mode is exclusively related to the oxidative addition or transmetalation steps of the Palladium cycle, usually indicating an inactive catalyst or insufficient base strength.

Step-by-Step Procedure:

  • Reagent Loading: In a dry vial, combine 7-ethynyl-1-methyl-1H-indole (155.2 mg, 1.0 mmol), the aryl iodide (1.1 mmol), Pd(OAc)2​ (11.2 mg, 0.05 mmol, 5 mol%), XPhos (47.7 mg, 0.10 mmol, 10 mol%), and anhydrous Cs2​CO3​ (651.6 mg, 2.0 mmol).

  • Purging: Purge the vial with Argon for 10 minutes.

  • Solvent Addition: Add anhydrous, degassed Acetonitrile (5.0 mL) via syringe.

  • Reaction: Seal the vial and heat to 80 °C in an oil bath or heating block for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter the crude mixture directly through a short pad of Celite to remove the insoluble inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Troubleshooting & Analytical Signatures

  • TLC Identification of Homocoupling: The diyne byproduct is highly conjugated and typically exhibits a bright, persistent blue fluorescence under 365 nm UV light, running slightly lower than the cross-coupled product on silica gel.

  • Mass Spectrometry (LC-MS): The exact mass of the cross-coupled product will depend on the aryl halide. If a mass peak corresponding to [2M−2H]+ (where M is the mass of 7-ethynyl-1-methyl-1H-indole) is observed at m/z=308.13 , Glaser homocoupling has occurred.

  • N-Deprotection Concerns: The use of 7-ethynyl-1-methyl -1H-indole specifically avoids the complication of N-arylation (Buchwald-Hartwig amination) which is a common competing reaction when using unprotected indoles in the presence of Pd catalysts and strong bases[6].

References

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling... Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][7]

  • Sonogashira coupling - Reaction Mechanism and Conditions Source: Wikipedia URL:[Link][1]

  • Sonogashira Coupling - Copper-Free Methodologies Source: Chemistry LibreTexts URL:[Link][4]

  • Sonogashira Coupling - Recent Literature and Mild Conditions Source: Organic Chemistry Portal URL:[Link][5]

  • Sonogashira Coupling Reaction with Diminished Homocoupling Source: NTU Scholars (National Taiwan University) URL:[Link][3]

  • Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions... Source: Arkat USA URL:[Link][6]

  • Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link][2]

Sources

Application

Application Notes &amp; Protocols: Synthesis and Application of Fluorescent Probes Using 7-Ethynyl-1-methyl-1H-indole

Abstract The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of the essential amino acid tryptophan and numerous bioactive compounds.[1][2] Its inherent electron-ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of the essential amino acid tryptophan and numerous bioactive compounds.[1][2] Its inherent electron-rich nature and favorable photophysical properties make it an exceptional building block for the development of fluorescent probes.[3] This guide focuses on 7-Ethynyl-1-methyl-1H-indole, a versatile precursor that leverages the power of its terminal alkyne moiety. This functional group serves as a highly efficient chemical handle for conjugation to a wide array of reporter fluorophores and functional molecules through robust and high-yielding reactions. We provide a detailed exploration of the design principles, reaction mechanisms, and step-by-step synthetic protocols for creating novel indole-based fluorescent probes via Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." Furthermore, we present protocols for the characterization of these probes and their application in cellular imaging, offering researchers a comprehensive resource for developing new tools to investigate complex biological systems.

Design Principles & Mechanistic Overview

The strategic utility of 7-Ethynyl-1-methyl-1H-indole lies in the exceptional reactivity of its terminal alkyne. This group provides a robust anchor point for post-synthetic modification, allowing for the modular construction of complex probes. The 1-methyl substitution prevents potential side reactions or complexation at the indole nitrogen, simplifying the reaction landscape. Two primary synthetic strategies dominate the use of this building block: Palladium-catalyzed Sonogashira coupling and CuAAC (Click Chemistry).

A. Sonogashira Coupling: Forging a Direct C-C Bond

The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is ideal for directly conjugating the indole scaffold to a halogenated fluorophore, creating a rigid, conjugated π-system that often results in desirable photophysical properties like large Stokes shifts and environmental sensitivity.[5][6]

The catalytic cycle, broadly accepted, involves a palladium(0) species and a copper(I) co-catalyst:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond of the fluorophore, forming a Pd(II) complex.

  • Transmetalation: Concurrently, the copper(I) salt reacts with the terminal alkyne of the indole to form a copper(I) acetylide intermediate. This intermediate then transfers the acetylide group to the Pd(II) complex, regenerating the Cu(I) salt.

  • Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the cycle.

B. Click Chemistry (CuAAC): Building a Triazole Bridge

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry." It describes the rapid, specific, and high-yield reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole ring.[7][8] This approach offers exceptional modularity. If a desired fluorophore is not available in a halogenated form for Sonogashira coupling but is available with an azide handle, CuAAC provides a reliable alternative. The resulting triazole linker is not merely a passive spacer; it is metabolically stable and can influence the probe's solubility and electronic properties.

The reaction is typically performed using a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ.

G cluster_0 Synthetic Pathways for Indole-Based Probes cluster_1 Sonogashira Coupling cluster_2 Click Chemistry (CuAAC) start 7-Ethynyl-1-methyl-1H-indole sonogashira Pd(0) Catalyst, Cu(I) Co-catalyst, Amine Base start->sonogashira Reacts with click CuSO4, Sodium Ascorbate start->click Reacts with halo_fluor Halogenated Fluorophore (Ar-X) halo_fluor->sonogashira probe_s Directly Conjugated Indole-Fluorophore Probe sonogashira->probe_s Yields azido_fluor Azide-Functionalized Fluorophore (Fluor-N3) azido_fluor->click probe_c Triazole-Linked Indole-Fluorophore Probe click->probe_c Yields

Caption: Key synthetic routes from 7-Ethynyl-1-methyl-1H-indole.

Core Synthetic Protocols

Disclaimer: These protocols are intended as a guide and may require optimization. Always adhere to laboratory safety guidelines.

Protocol 1: Synthesis via Sonogashira Coupling

Example: Coupling with 4-Bromonaphthalimide

This protocol describes the synthesis of a solvatochromic probe where the indole donor is directly conjugated to a naphthalimide acceptor. Such probes are excellent for sensing changes in local solvent polarity.[9][10][11][12]

Reagent/ComponentMolar Eq.MWAmount
7-Ethynyl-1-methyl-1H-indole1.0155.20155 mg
N-butyl-4-bromo-1,8-naphthalimide1.1332.19365 mg
Pd(PPh₃)₂Cl₂0.03701.9021 mg
Copper(I) Iodide (CuI)0.05190.459.5 mg
Triethylamine (TEA)-101.1910 mL
N,N-Dimethylformamide (DMF)-73.0910 mL

Step-by-Step Methodology:

  • Setup: To a flame-dried 50 mL Schlenk flask, add 7-Ethynyl-1-methyl-1H-indole, N-butyl-4-bromo-1,8-naphthalimide, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. The use of anhydrous and anaerobic conditions is crucial for catalyst stability.[4]

  • Solvent Addition: Add anhydrous DMF (10 mL) and TEA (10 mL) via syringe. The amine acts as both a base and a solvent.[4]

  • Degassing: Bubble nitrogen gas through the solution for 15 minutes to thoroughly degas the solvent mixture.

  • Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (gradient elution, Hexane/Ethyl Acetate) to yield the final fluorescent probe.

Protocol 2: Synthesis via Click Chemistry (CuAAC)

Example: Coupling with a Commercial Azide-Fluorophore

This protocol demonstrates the conjugation of the indole alkyne to a commercially available dye, 5-FAM Azide, to generate a stable, fluorescent probe. This method is highly reliable and avoids handling potentially unstable halogenated fluorophores.[13]

Reagent/ComponentMolar Eq.MWAmount
7-Ethynyl-1-methyl-1H-indole1.0155.2031 mg
5-FAM Azide1.2472.42113 mg
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.2249.6810 mg
Sodium Ascorbate0.4198.1116 mg
tert-Butanol-74.128 mL
Deionized Water-18.022 mL

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 7-Ethynyl-1-methyl-1H-indole and 5-FAM Azide in a mixture of tert-Butanol (8 mL) and water (2 mL).

  • Catalyst Addition: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (10 mg in 0.5 mL water) and sodium ascorbate (16 mg in 0.5 mL water).

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The solution should turn a yellow-orange color.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC until the starting alkyne spot disappears. Click reactions are known for their efficiency and speed under mild, often aqueous, conditions.[8]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the tert-Butanol.

  • Purification: The remaining aqueous solution can be directly purified using reverse-phase HPLC (C18 column) with a water/acetonitrile gradient to yield the highly pure triazole-linked probe.

Characterization and Quality Control

Post-synthesis, it is imperative to confirm the probe's identity, purity, and photophysical properties.

  • Structural Verification:

    • ¹H and ¹³C NMR: Confirms the covalent structure and absence of starting materials. Key signals to look for include the formation of the triazole proton (~7.5-8.0 ppm in ¹H NMR) or the disappearance of the terminal alkyne proton (~3.2 ppm).

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition.

  • Photophysical Characterization: The performance of a fluorescent probe is defined by its spectral properties. These should be measured in a relevant solvent (e.g., PBS for biological applications, or a range of solvents for solvatochromic probes).

PropertyDescriptionTypical Measurement
λ_abs (max) Wavelength of maximum light absorption.UV-Vis Spectrophotometer
λ_em (max) Wavelength of maximum fluorescence emission.Fluorescence Spectrometer
Molar Extinction Coefficient (ε) A measure of how strongly the probe absorbs light at a given wavelength.Calculated from absorbance via Beer-Lambert Law.
Stokes Shift The difference in nanometers between λ_em and λ_abs.Calculated value (λ_em - λ_abs).
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed; a measure of emission efficiency.Measured relative to a known standard (e.g., quinine sulfate).[14]

Application Protocol: Live-Cell Imaging

This protocol details the use of an indole-based fluorescent probe for visualizing specific cellular compartments or events. Fluorescent probes are powerful tools for high-resolution imaging of cellular processes.[]

Materials:

  • HeLa cells (or other adherent cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized indole probe (1 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, TRITC)

G seed 1. Seed Cells (e.g., HeLa on coverslips) 24h incubation prepare 2. Prepare Probe Solution (Dilute 1 mM DMSO stock to 1-10 µM in media) seed->prepare load 3. Probe Loading (Replace media with probe solution, incubate 30 min at 37°C) prepare->load wash 4. Wash Cells (Remove probe solution, wash 2x with warm PBS) load->wash mount 5. Mount for Imaging (Mount coverslip in imaging medium) wash->mount image 6. Acquire Images (Fluorescence Microscope, use appropriate filters) mount->image

Sources

Method

Application Notes &amp; Protocols: Functionalization of 7-Ethynyl-1-methyl-1H-indole for Advanced Materials Science

Abstract The indole nucleus is a cornerstone heterocyclic motif in medicinal chemistry and, increasingly, in materials science. Its electron-rich nature makes it an excellent component for hole-transporting and light-emi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone heterocyclic motif in medicinal chemistry and, increasingly, in materials science. Its electron-rich nature makes it an excellent component for hole-transporting and light-emitting materials. This guide focuses on a particularly versatile building block: 7-Ethynyl-1-methyl-1H-indole. The methylation at the N1 position enhances solubility and prevents undesirable N-H reactivity, while the C7-ethynyl group serves as a reactive handle for a multitude of powerful synthetic transformations.[1][2][3] This document provides a detailed exploration of two key functionalization strategies—Sonogashira cross-coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—for tailoring the optoelectronic properties of this indole scaffold. We present field-proven, step-by-step protocols, explain the causality behind experimental choices, and discuss the application of the resulting materials in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Introduction: The Strategic Value of the 7-Ethynyl-1-methyl-1H-indole Scaffold

The indole ring system is a privileged structure in organic electronics due to its high hole mobility and tunable electronic properties.[4] Direct functionalization of the indole core, however, can be challenging to control. The inherent reactivity of the pyrrole ring often directs substitution to the C2 and C3 positions.[1] Functionalization at the C7 position of the fused benzene ring offers a strategic vector for modifying molecular properties without drastically altering the electronic character of the core indole heterocycle.

The 7-Ethynyl-1-methyl-1H-indole moiety is a superior building block for three critical reasons:

  • N1-Methylation: The methyl group at the N1 position blocks potential N-H deprotonation and subsequent side reactions under basic conditions common in cross-coupling chemistry. It also generally improves the solubility of the resulting molecules and polymers in common organic solvents.[2]

  • C7-Ethynyl Group: The terminal alkyne is an exceptionally versatile functional group. It is a gateway to extending π-conjugation through C-C bond-forming reactions or for introducing diverse functionalities via "click" chemistry.

  • Modular Design: This scaffold allows for a modular approach to materials design. The core indole provides the fundamental electronic properties, which can then be finely tuned by attaching different functional units to the ethynyl anchor point.

This guide will detail the primary synthetic pathways for leveraging this scaffold to create novel materials with tailored properties for advanced applications.

Core Functionalization Strategies: Extending and Derivatizing the Scaffold

The terminal alkyne of 7-Ethynyl-1-methyl-1H-indole is the key to its synthetic utility. We will focus on two of the most robust and widely adopted transformations in materials synthesis: the Sonogashira coupling and the CuAAC "click" reaction.

Strategy 1: Sonogashira Cross-Coupling for π-System Extension

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] In materials science, its primary purpose is to extend the π-conjugated system of a molecule, which directly influences its electronic and photophysical properties, such as the absorption and emission wavelengths and the energy levels of the frontier molecular orbitals (HOMO/LUMO).

Causality & Mechanism: The reaction is co-catalyzed by palladium and copper(I) complexes.[5] The mechanism involves two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, while the copper cycle involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the Pd(0) catalyst.[7] A critical consideration is the suppression of the Glaser coupling, an oxidative homocoupling of the alkyne, which can be minimized by maintaining anaerobic conditions.[8]

Sonogashira_Cycle cluster_copper Copper Cycle cluster_palladium Palladium Cycle Pd0 Pd(0)L₂ ArPdIIL Ar-Pd(II)-X (L)₂ Pd0->ArPdIIL ArPdAlkynyl Ar-Pd(II)-C≡CR (L)₂ ArPdIIL->ArPdAlkynyl Transmetalation ArPdIIL->ArPdAlkynyl ArPdAlkynyl->Pd0 ArPdAlkynyl->Pd0 Product Ar-C≡C-R ArPdAlkynyl->Product Reductive Elimination ArX Ar-X ArX->Pd0 Oxidative Addition CuX CuX CuAcetylide Cu-C≡C-R CuAcetylide->ArPdIIL CuAcetylide->CuX from Pd cycle Alkyne H-C≡C-R Alkyne->CuAcetylide Base Base Base BaseH Base-H⁺

Fig 1. Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Application Protocol 1: Synthesis of an Indole-Fluorene Conjugated System

This protocol describes the coupling of 7-Ethynyl-1-methyl-1H-indole with 2-bromo-9,9-dioctylfluorene, a common building block for blue-emitting OLED materials.[9]

Materials:

  • 7-Ethynyl-1-methyl-1H-indole (1.0 eq)

  • 2-bromo-9,9-dioctylfluorene (1.05 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triphenylphosphine (PPh₃) (0.12 eq)

  • Diisopropylamine (DIPA) (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 7-Ethynyl-1-methyl-1H-indole, 2-bromo-9,9-dioctylfluorene, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Degassing: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene and anhydrous DIPA (typically a 2:1 v/v ratio) via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the organic filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure conjugated product.

Expected Outcome & Characterization: The product, 2-((1-methyl-1H-indol-7-yl)ethynyl)-9,9-dioctyl-9H-fluorene, should be a fluorescent solid.

  • ¹H NMR: Appearance of a singlet for the N-methyl group, characteristic signals for the indole and fluorene aromatic protons, and disappearance of the terminal alkyne proton signal.

  • FT-IR: Disappearance of the sharp ≡C-H stretch (~3300 cm⁻¹) from the starting alkyne.

  • UV-Vis/PL: The product should exhibit a significant red-shift in both absorption and photoluminescence spectra compared to the starting materials, indicative of an extended π-conjugated system.

Aryl Halide PartnerReaction Time (h)Typical Yield (%)Notes
2-bromo-9,9-dioctylfluorene8-1285-95%Electron-neutral, couples efficiently.
4-bromobenzonitrile10-1675-85%Electron-deficient, may require slightly longer times.
4-bromoanisole6-1090-98%Electron-rich, typically faster reaction.
Strategy 2: CuAAC "Click" Chemistry for Modular Functionalization

"Click" chemistry describes a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups.[10][11][12] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable 1,4-disubstituted 1,2,3-triazole ring.[10][11]

Causality & Rationale: Unlike the Sonogashira coupling, the CuAAC reaction does not extend π-conjugation. The resulting triazole ring acts as a stable, electronically robust linker. This makes it an ideal strategy for:

  • Attaching solubilizing side-chains (e.g., alkyl or oligo(ethylene glycol) groups).

  • Linking the indole scaffold to other functional units (e.g., other chromophores, biomolecules, or nanoparticles) in a modular fashion.[12][13]

  • Preparing monomers for polymerization where the triazole is part of the polymer backbone or a pendant group.

CuAAC_Reaction IndoleAlkyne 7-Ethynyl-1-methyl-1H-indole Product 1,4-Disubstituted Triazole Product IndoleAlkyne->Product OrgAzide Organic Azide (R-N₃) OrgAzide->Product Catalyst Cu(I) Source (e.g., CuSO₄/Na-Ascorbate) Catalyst->Product catalyzes Solvent Solvent (e.g., tBuOH/H₂O) Solvent->Product

Fig 2. General workflow for the CuAAC "click" reaction.

Application Protocol 2: Attaching a Solubilizing Group via CuAAC

This protocol describes the reaction of 7-Ethynyl-1-methyl-1H-indole with 1-azidododecane to improve its solubility in nonpolar organic solvents.

Materials:

  • 7-Ethynyl-1-methyl-1H-indole (1.0 eq)

  • 1-azidododecane (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • tert-Butanol (tBuOH)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 7-Ethynyl-1-methyl-1H-indole and 1-azidododecane in a 1:1 mixture of tBuOH and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change is typically observed.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours and can be monitored by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary, though often the product is clean enough for subsequent use.

Expected Outcome & Characterization: The product, 7-(1-dodecyl-1H-1,2,3-triazol-4-yl)-1-methyl-1H-indole, will be significantly more soluble in solvents like hexanes and toluene.

  • ¹H NMR: Disappearance of the alkyne proton and appearance of a new singlet in the aromatic region (typically 7.5-8.5 ppm) corresponding to the triazole C5-proton. Signals for the dodecyl chain will also be present.

  • ¹³C NMR: Appearance of new signals corresponding to the triazole ring carbons.

  • Mass Spectrometry: The molecular ion peak will correspond to the sum of the two reactants.

Applications in Materials Science: From Building Block to Device Component

The ability to precisely functionalize the 7-Ethynyl-1-methyl-1H-indole scaffold allows for its incorporation into a variety of high-performance organic materials.

Organic Light-Emitting Diodes (OLEDs)

Functionalized indoles are excellent candidates for OLEDs, particularly as components of blue emitters, which remain a significant challenge in the field.[14][15] The indole core serves as an effective hole-transporting unit (donor), and by using Sonogashira coupling to attach electron-accepting moieties (e.g., fluorene, carbazole, or benzothiadiazole derivatives), intramolecular charge-transfer (ICT) emitters can be designed. The modular nature of the synthesis allows for fine-tuning of the emission color and efficiency.

Organic Photovoltaics (OPVs)

In OPVs, the goal is to create materials that absorb a broad range of the solar spectrum and efficiently separate charges.[16][17] Polymers incorporating the 7-ethynyl-1-methyl-1H-indole unit can be synthesized via polymerization of the alkyne or by using it as a pendant group on a polymer backbone. By coupling it with electron-deficient units, "push-pull" polymers can be created where the indole acts as the electron donor ("push"). This design paradigm is crucial for achieving high power conversion efficiencies in bulk heterojunction solar cells.[18][19][20]

PropertyUnfunctionalized IndoleSonogashira Product (Indole-Fluorene)CuAAC Product (Indole-Triazole-Alkyl)
Solubility ModerateHigh (due to octyl chains)Very High (due to dodecyl chain)
Absorption λmax ~280 nm~350-380 nm~285 nm
Emission λmax ~340 nm~420-450 nm (Blue)~345 nm
HOMO Level High (e.g., -5.4 eV)Slightly Raised (e.g., -5.3 eV)Similar to unfunctionalized
LUMO Level High (e.g., -1.8 eV)Lowered (e.g., -2.2 eV)Similar to unfunctionalized
Band Gap LargeReducedLargely Unchanged

Note: The energy level values are illustrative and will vary based on the specific coupled moiety.

Summary and Future Outlook

7-Ethynyl-1-methyl-1H-indole is a powerful and versatile platform for the development of next-generation organic electronic materials. The synthetic accessibility and the orthogonal reactivity of the ethynyl group enable precise control over the final molecular architecture and optoelectronic properties. The Sonogashira coupling provides a direct route to extend π-conjugation for tuning emission and absorption, while CuAAC click chemistry offers a modular approach for attaching a vast array of functional groups. Future work will undoubtedly explore other alkyne chemistries, such as polymerization reactions to create novel polyindoles[21][22][23] and thiol-yne click reactions for creating cross-linked networks, further expanding the materials science toolkit based on this exceptional indole scaffold.

References

  • Mitigating the Undesirable Chemical Reaction between Organic Molecules for Highly Efficient Flexible Organic Photovoltaics. Advanced Functional Materials. [Link]

  • Conjugated Polymers-Based Ternary Hybrid toward Unique Photophysical Properties. MDPI. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]

  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. [Link]

  • Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

  • The growing applications of click chemistry. Chemical Society Reviews. [Link]

  • Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. ACS Omega. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The application of click chemistry in the synthesis of agents with anticancer activity. Dove Medical Press. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Blue light-emitting fluorene–dendron hybridized polymers: optophysical features. ResearchGate. [Link]

  • Indole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Drastic performance improvement of indoor organic photovoltaics using a novel laminated homojunction hole-transport layer. RSC Publishing. [Link]

  • Materials for organic photovoltaics: insights from detailed structural models and molecular simulations. RSC Publishing. [Link]

  • A versatile route to polythiophenes with functional pendant groups using alkyne chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of New Polymer Systems Containing Indole. Research Square. [Link]

  • Para- vs. meta-functionalization in triindole for p-type air-stable OTFTs. UPCommons. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. ACS Publications. [Link]

  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link]

  • RECENT ADVANCES IN ORGANIC LIGHT EMITTING DIODES (OLEDS). ResearchGate. [Link]

  • Comparative studies of photophysical properties of Indole molecules. Mapana Journal of Sciences. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • 1-methylindole. Organic Syntheses. [Link]

  • C-H Functionalization of Indoles at the C7 Position. ResearchGate. [Link]

  • Emission Characteristics of Organic Light-Emitting Diodes and Organic Thin-Films with Planar and Corrugated Structures. MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF POLYINDOLE/NICKEL OXIDE NANOCOMPOSITES. MES Keveeyam College. [Link]

  • Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction. ResearchGate. [Link]

  • Recent Advances in Green-Solvent-Processable Organic Photovoltaics. Semantic Scholar. [Link]

  • Fused-Molecular Systems for Organic Light Emitting Diodes. Western Kentucky University. [Link]

  • Organic light-emitting diodes: Making the blue shine brighter and longer. EurekAlert!. [Link]

  • Single‐Layer Blue Organic Light‐Emitting Diodes With Near‐Unity Internal Quantum Efficiency. MPG.PuRe. [Link]

  • Highly efficient organic photovoltaics with enhanced stability through the formation of doping-induced stable interfaces. PMC. [Link]

  • Structural and Optical Properties of Polyindole-Manganese Oxide Nanocomposite. Indian Journal of Advances in Chemical Science. [Link]

  • Experimental and Theoretical Studies on Indigo-Dye-Modified Conjugated Polymers. NSF Public Access Repository. [Link]

  • Synthesis and optoelectronic properties of polyimides with naphthyldiphenylamine chromophores. ResearchGate. [Link]

Sources

Application

Application Note: Regioselective Synthesis of 1,5-Disubstituted Indole-Triazole Conjugates via RuAAC

Introduction & Scientific Rationale Indole-triazole molecular hybrids are privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Indole-triazole molecular hybrids are privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antitubercular properties[1][2]. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient, it exclusively yields 1,4-disubstituted 1,2,3-triazoles.

To access the complementary 1,5-disubstituted 1,2,3-triazole isomers, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is required[3]. Utilizing 7-Ethynyl-1-methyl-1H-indole as the terminal alkyne presents a unique synthetic opportunity. The 7-position of the indole ring, coupled with the N -methyl group, creates a sterically demanding environment. When subjected to RuAAC, the resulting 1,5-disubstituted triazole forces the bulky indole and the azide-derived substituent into a highly constrained, non-planar conformation. This 3D architecture is highly valuable for disrupting challenging protein-protein interactions in medicinal chemistry.

Mechanistic Insights: The Causality of RuAAC

Understanding the catalytic cycle is critical for troubleshooting and optimizing the reaction. Unlike CuAAC, which operates via a copper-acetylide intermediate (limiting it to terminal alkynes), RuAAC proceeds through an oxidative coupling mechanism[3][4].

  • Ligand Exchange & Coordination: The active ruthenium(II) catalyst, typically containing a pentamethylcyclopentadienyl (Cp*) and a chloride ligand, coordinates both the azide and the alkyne.

  • Oxidative Coupling: A nucleophilic attack occurs from the coordinated alkyne onto the terminal, electrophilic nitrogen of the coordinated azide[4]. The first C–N bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide, establishing the 1,5-regiochemistry.

  • Reductive Elimination: The resulting six-membered ruthenacycle undergoes a rate-determining reductive elimination to release the 1,5-disubstituted triazole and regenerate the Ru(II) catalyst[4][5].

Critical Experimental Causality: The RuAAC reaction is notoriously sensitive to atmospheric oxygen. Exposure to O2​ converts the active CpRuCl(L) species into an inactive dioxygen complex, CpRuCl(O2)(L)[6]. Therefore, rigorous degassing of solvents and maintenance of an inert atmosphere (Argon or N2​ ) are non-negotiable for high yields.

RuAAC_Mechanism Cat Active Catalyst [Cp*RuCl] Coord Ligand Exchange Coordination of Azide & Alkyne Cat->Coord + Azide & Alkyne OxCoup Oxidative Coupling Formation of 6-membered Ruthenacycle Coord->OxCoup C-N bond formation RedElim Reductive Elimination (Rate-Determining Step) OxCoup->RedElim Ring Contraction RedElim->Cat Catalyst Regeneration Prod 1,5-Disubstituted 1,2,3-Triazole RedElim->Prod Product Release

Fig 1: Catalytic cycle of RuAAC highlighting the rate-determining reductive elimination step.

Quantitative Data & Optimization

To ensure maximum conversion of 7-Ethynyl-1-methyl-1H-indole, the choice of catalyst and solvent is paramount. CpRuCl(COD) (COD = cyclooctadiene) generally exhibits higher catalytic activity than CpRuCl(PPh3)2, allowing reactions to proceed at lower temperatures and accommodating sterically hindered substrates[3][4].

Table 1: Comparison of Click Chemistry Modalities for Indole-Triazoles

ParameterCuAACRuAAC
Catalyst Cu(I) salts (e.g., CuI, CuSO4/Ascorbate)Ru(II) complexes (e.g., Cp*RuCl(COD))
Regioselectivity 1,4-disubstituted triazoles1,5-disubstituted triazoles
Alkyne Scope Terminal alkynes onlyTerminal and internal alkynes
Atmosphere Tolerates ambient air / aqueous conditionsStrictly inert (Argon/N2); highly O2​ sensitive

Table 2: Optimization of RuAAC with 7-Ethynyl-1-methyl-1H-indole and Benzyl Azide

EntryCatalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (1,5:1,4)
1CpRuCl(PPh3)2THF652468>99:1
2CpRuCl(COD)Toluene601885>99:1
3CpRuCl(COD)1,2-DCE601292 >99:1
4[CpRuCl2]nDMF80245595:5

Note: 1,2-Dichloroethane (1,2-DCE) provides the optimal homogeneous environment for the Cp*RuCl(COD) catalyst.

Standard Operating Protocol: Synthesis of 1,5-Disubstituted Indole-Triazoles

This self-validating protocol details the coupling of 7-Ethynyl-1-methyl-1H-indole with a model organic azide (e.g., benzyl azide) to form 1-benzyl-5-(1-methyl-1H-indol-7-yl)-1H-1,2,3-triazole.

Materials Required:
  • Alkyne: 7-Ethynyl-1-methyl-1H-indole (1.0 mmol)

  • Azide: Benzyl azide (1.05 mmol)

  • Catalyst: Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)] (0.05 mmol, 5 mol%)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE), rigorously degassed via freeze-pump-thaw (3 cycles) or prolonged argon sparging.

Step-by-Step Methodology:
  • Preparation & Purging: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill the flask with Argon three times to establish a strictly inert atmosphere.

  • Reagent Loading: Add 7-Ethynyl-1-methyl-1H-indole (155 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) to the Schlenk tube.

  • Solvent Addition: Inject 5.0 mL of degassed anhydrous 1,2-DCE into the flask via a gas-tight syringe. Stir gently to dissolve the reagents.

  • Catalyst Introduction (Critical Step): Temporarily increase the Argon flow (positive pressure) and quickly add Cp*RuCl(COD) (19 mg, 0.05 mmol) as a solid. Causality: Minimizing the time the flask is open prevents atmospheric oxygen from irreversibly oxidizing the Ru(II) center to an inactive Ru(IV) or dioxygen species[6].

  • Reaction Execution: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 60 °C. Stir vigorously for 12 hours.

  • Self-Validation (Monitoring): After 12 hours, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade acetonitrile, and analyze. Validation criteria: The UV chromatogram should show complete consumption of the indole alkyne and the appearance of a highly polar, UV-active product mass corresponding to [M+H]+=289.1 .

  • Quenching & Workup: Remove the flask from the heat and expose the reaction mixture to ambient air for 15 minutes. Causality: Air exposure intentionally oxidizes and deactivates the remaining ruthenium catalyst, preventing unwanted side reactions during purification.

  • Purification: Filter the crude mixture through a short pad of silica gel, eluting with Ethyl Acetate (20 mL) to remove ruthenium particulates. Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to afford the pure 1,5-disubstituted triazole.

Workflow Prep 1. Preparation Flame-dried Schlenk Argon atmosphere Reagents 2. Reagents 7-Ethynyl-1-methylindole + Organic Azide Prep->Reagents Cat 3. Catalysis Cp*RuCl(COD) (5 mol%) Degassed DCE, 60°C Reagents->Cat Monitor 4. Validation LC-MS Monitoring (12 hours) Cat->Monitor Purify 5. Purification Silica Filtration & Chromatography Monitor->Purify

Fig 2: Experimental workflow for the RuAAC synthesis of indole-triazole conjugates.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Optimization for 7-Ethynyl-1-methyl-1H-indole Cross-Coupling

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that 7-ethynyl-1-methyl-1H-indole is a highly valuable but synthetically challenging building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that 7-ethynyl-1-methyl-1H-indole is a highly valuable but synthetically challenging building block. Its electron-rich indole core and terminal alkyne moiety make it highly susceptible to side reactions during Sonogashira cross-couplings.

This guide provides field-proven troubleshooting strategies, focusing on the critical role of solvent selection in dictating reaction kinetics, catalyst stability, and product yield.

Diagnostic Workflow for Coupling Failures

Before adjusting your reagents, use the following diagnostic tree to determine if your solvent system is the root cause of your reaction failure.

Troubleshooting Start Low Yield / Reaction Failure 7-Ethynyl-1-methyl-1H-indole Q1 Is homocoupling (diyne) > 5% of crude? Start->Q1 Fix1 Degas solvent thoroughly or switch to Cu-free protocol Q1->Fix1 Yes Q2 Is Pd black (precipitate) forming early? Q1->Q2 No Fix2 Reduce DMF concentration; Use Toluene/DMF co-solvent Q2->Fix2 Yes Q3 Is starting aryl halide unreacted? Q2->Q3 No Fix3 Increase solvent polarity (Switch to DMSO or add TBAF) Q3->Fix3 Yes

Diagnostic workflow for solvent-related failures in 7-Ethynyl-1-methyl-1H-indole couplings.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing massive amounts of the 1,4-bis(1-methyl-1H-indol-7-yl)buta-1,3-diyne homocoupling product? Causality: This is the classic Glaser coupling defect. In the presence of copper co-catalysts and trace oxygen, the copper-acetylide intermediate undergoes oxidative dimerization rather than transmetalation to the palladium center[1]. Solvents with high oxygen solubility (like THF or Toluene) exacerbate this if not rigorously degassed. Actionable Fix: Switch to a strictly degassed polar solvent like Acetonitrile (CH3CN), which has been shown to minimize homocoupling[2]. Alternatively, utilize a copper-free Sonogashira protocol using Toluene or a Toluene/DMF blend[3].

Q2: My 7-Ethynyl-1-methyl-1H-indole is fully consumed, but the reaction stalls and deposits a black precipitate. What is happening? Causality: The black precipitate is "Palladium black," indicating irreversible catalyst deactivation and aggregation. Solvents like pure DMF can sometimes overly coordinate and displace essential phosphine ligands (e.g., AsPh3 or PPh3) from the active Pd(0) complex, leading to catalyst collapse[3]. Actionable Fix: Use a co-solvent system. A 4:1 Toluene:DMF mixture balances the solubilizing power of DMF for the indole with the non-coordinating stability of Toluene, preserving the active Pd(0)L2 species.

Q3: The cross-coupling of my ethynylindole with an electron-rich aryl chloride is completely unreactive in THF/Et3N. How do I force the oxidative addition? Causality: Aryl chlorides have high C-Cl bond dissociation energies. Oxidative addition of Pd(0) into the C-Cl bond is the rate-limiting step and is highly dependent on solvent polarity. Non-polar or low-dielectric solvents like THF/Et3N do not sufficiently stabilize the polar transition state of the oxidative addition[3]. Actionable Fix: Switch to a highly polar aprotic solvent like DMSO or DMF, and elevate the temperature to 100°C[4]. You may also consider adding a fluoride source like TBAF, which can promote the reaction even under solvent-free or highly concentrated conditions[5].

Quantitative Solvent Selection Matrix

To facilitate rapid experimental design, consult the following matrix comparing common solvent systems used for indole cross-couplings.

Solvent SystemDielectric Constant (ε)Homocoupling RiskIndole Solubilizing PowerRecommended Use Case
THF / Et₃N (1:1) ~5.0HighModerateStandard couplings with highly activated aryl iodides.
Toluene / DMF (4:1) ~9.0LowHighCopper-free protocols; prevents Pd black formation.
Acetonitrile (CH₃CN) 37.5Very LowModerateSuppressing Glaser homocoupling defects.
DMSO 46.7ModerateVery HighDeactivated aryl chlorides requiring high temperatures.

Standard Operating Protocols (SOPs)

To ensure Trustworthiness and reproducibility in your lab, follow these self-validating protocols.

Protocol A: Copper-Free Sonogashira Coupling of 7-Ethynyl-1-methyl-1H-indole

This protocol eliminates the copper co-catalyst to entirely bypass the Glaser homocoupling pathway[6].

  • Solvent Preparation: Prepare a 4:1 mixture of anhydrous Toluene and DMF. Subject the mixture to rigorous degassing (see Protocol B).

  • Catalyst Loading: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(PPh₃)₄ (5 mol%) and the aryl halide (1.0 equiv).

  • Reagent Addition: Add the degassed Toluene/DMF solvent (0.2 M relative to the halide), followed by thoroughly degassed Diisopropylamine (DIPA, 2.0 equiv).

  • Indole Addition: Dissolve 7-Ethynyl-1-methyl-1H-indole (1.2 equiv) in a minimal amount of degassed Toluene and add it dropwise over 10 minutes to the stirring reaction mixture at room temperature.

  • Reaction Execution: Heat the mixture to 80°C for 12 hours under a positive pressure of Argon.

  • Self-Validation Checkpoint: The reaction mixture should transition to a homogeneous amber/orange color. The appearance of a mirror-like black film on the flask indicates premature catalyst decomposition, signaling a need to verify solvent purity and degassing efficacy.

Protocol B: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Proper degassing is non-negotiable for terminal alkyne couplings.

  • Freezing: Transfer the solvent into a Schlenk flask. Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: Open the flask to a high-vacuum line (target < 0.1 mbar) for 5 minutes to evacuate all headspace gases.

  • Thawing: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a room-temperature water bath. You will observe trapped gas bubbles escaping the liquid.

  • Cycling: Repeat Steps 1-3 for a minimum of three cycles.

  • Self-Validation Checkpoint: The degassing is complete only when zero gas bubbles evolve from the solvent during the thawing phase under static vacuum.

Mechanistic Causality of Solvent Effects

Understanding the catalytic cycle allows you to predict how solvent changes will impact your specific substrate.

Mechanism Pd0 Pd(0)L2 Active Catalyst (Stabilized by non-polar solvents) OxAdd Oxidative Addition (Accelerated by polar aprotic solvents e.g., DMF, DMSO) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Requires soluble Cu-acetylide or amine base) OxAdd->TransMet Indole-Alkyne RedElim Reductive Elimination (Driven by steric bulk and solvent coordination) TransMet->RedElim Product Cross-Coupled Indole Product + Regenerated Pd(0) RedElim->Product Product->Pd0

Mechanistic cycle of the Sonogashira coupling highlighting solvent-dependent transition states.

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Optimization

Stability and degradation prevention of 7-Ethynyl-1-methyl-1H-indole during storage

Welcome to the Technical Support Center for 7-Ethynyl-1-methyl-1H-indole . This resource is engineered for researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Ethynyl-1-methyl-1H-indole . This resource is engineered for researchers, medicinal chemists, and drug development professionals. It provides mechanistic insights, actionable troubleshooting, and validated protocols to prevent the degradation of this bifunctional building block during storage and handling.

Part 1: Mechanistic Causality of Degradation

To effectively stabilize 7-Ethynyl-1-methyl-1H-indole, one must understand its dual-threat chemical vulnerabilities. The molecule contains two highly reactive moieties that degrade via distinct pathways if improperly stored:

  • The Terminal Alkyne (Glaser Homocoupling): Terminal alkynes possess an acidic proton and are highly susceptible to oxidative homocoupling[1]. In the presence of atmospheric oxygen and trace transition metals (such as residual palladium or copper from its initial Sonogashira synthesis, or even from stainless steel spatulas), the alkyne undergoes Glaser-Hay dimerization[2]. This forms a high-molecular-weight 1,4-disubstituted 1,3-diyne impurity.

  • The Indole Core (Photo-oxidation): While the N -methyl group protects the indole nitrogen from deprotonation, the C2–C3 π -bond remains highly electron-rich. Exposure to ultraviolet (UV) light and reactive oxygen species (ROS) initiates radical-mediated oxidation[3]. This attack cleaves or oxidizes the pyrrole ring, yielding highly chromophoric oxindole or isatin derivatives, which manifest as severe browning of the material[4].

Degradation Core 7-Ethynyl-1-methyl-1H-indole Cond1 Trace Metals (Cu/Pd) + O₂ (Glaser Homocoupling) Core->Cond1 Cond2 UV Light + ROS (Photo-oxidation) Core->Cond2 Prod1 1,3-Diyne Dimer (High MW Impurity) Cond1->Prod1 Prod2 Oxindole / Isatin Derivatives (Brown/Yellow Discoloration) Cond2->Prod2

Mechanistic degradation pathways of 7-Ethynyl-1-methyl-1H-indole during improper storage.

Part 2: Troubleshooting Guide & FAQs

Q1: My newly purchased batch was an off-white powder, but after a month on the bench, it has turned dark brown. Is it still viable? A1: No, it is likely compromised. The color change is a hallmark of indole photo-oxidation[5]. The degradation products (isatins and ring-opened formamides) are highly conjugated chromophores, meaning even a 1–2% degradation can turn the entire batch brown[3]. Actionable Solution: Do not use the degraded batch for sensitive biological assays or stoichiometric cross-couplings without purifying it first (see Protocol 2). Always store the compound in amber-colored vials to block UV radiation.

Q2: I ran an LC-MS on my stored compound and found a major impurity with a mass of [2M−2] . What is this, and how did it form? A2: A mass of [2M−2] is the exact signature of an oxidative alkyne homocoupling (Glaser coupling)[2]. Two molecules of 7-Ethynyl-1-methyl-1H-indole have dimerized to form 1,4-bis(1-methyl-1H-indol-7-yl)buta-1,3-diyne, losing two protons in the process. Actionable Solution: This reaction requires oxygen to thermodynamically drive the palladium/copper catalytic cycle[2]. You must purge your storage vials with Argon (which is denser than Nitrogen and blankets the solid better) to eliminate oxygen. Furthermore, avoid handling the solid with metal spatulas; use PTFE or ceramic spatulas instead.

Q3: I prepared a 10 mM stock solution in chloroform for my weekly experiments, but its biological activity plummeted after 48 hours. Why? A3: 7-Ethynyl-1-methyl-1H-indole is vastly less stable in solution than in its solid state. Halogenated solvents like chloroform slowly generate trace phosgene, HCl, and radicals upon light exposure, which rapidly attack the electron-rich indole core. Furthermore, dissolved oxygen accelerates alkyne degradation[1]. Actionable Solution: Prepare stock solutions exclusively in anhydrous, degassed solvents (e.g., DMSO or DMF). Aliquot the solution into single-use PCR tubes, blanket with argon, and flash-freeze at -80°C. Never subject stock solutions to multiple freeze-thaw cycles.

Part 3: Quantitative Stability Data

To ensure experimental reproducibility, adhere to the following empirically derived shelf-life expectations based on storage conditions.

Storage TemperatureAtmosphereContainer TypeExpected Shelf Life (Solid)Primary Degradation Risk
Room Temp (20°C)Ambient AirClear Glass< 1 WeekPhoto-oxidation (Browning)
4°C (Fridge)Ambient AirAmber Glass1 - 2 MonthsSlow Hydration / Oxidation
-20°C (Freezer) Argon Purged Amber Glass > 12 Months Stable
Room Temp (Solution)Dissolved O₂Clear Glass< 24 HoursRapid Radical Polymerization

Part 4: Experimental Protocols

Protocol 1: Inert Aliquoting and Storage Workflow (Preventative)

Objective: Establish a self-validating system to ensure the compound remains pristine over long-term storage.

  • Preparation: Transfer the bulk vial of 7-Ethynyl-1-methyl-1H-indole into a glovebox or a Schlenk line environment. If using a Schlenk line, ensure the argon source is passed through a Drierite/molecular sieve column to remove moisture.

  • Tool Selection: Use exclusively PTFE-coated or ceramic spatulas. Do not use stainless steel , as trace iron/copper can seed alkyne dimerization[1].

  • Aliquoting: Divide the bulk powder into single-experiment aliquots (e.g., 10–50 mg) into pre-weighed, amber-colored glass vials.

  • Inert Blanketing: Purge each vial with a gentle stream of Argon for 30 seconds. Argon is strictly preferred over Nitrogen because its higher density allows it to settle and form a protective blanket over the solid compound.

  • Sealing: Cap immediately with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Storage: Place the aliquots in a vacuum desiccator containing anhydrous calcium sulfate, and store the entire desiccator at -20°C.

Protocol 2: Rescue Purification via Flash Chromatography (Corrective)

Objective: Recover pure 7-Ethynyl-1-methyl-1H-indole from a degraded, discolored batch.

  • TLC Analysis: Dissolve a 1 mg sample in dichloromethane (DCM). Spot on a silica gel TLC plate and elute with 10% Ethyl Acetate in Hexanes.

    • Expected Results: The pure compound will have an Rf​≈0.4 . The diyne dimer will run higher (non-polar, Rf​≈0.7 ), while the oxidized isatin derivatives will remain near the baseline (polar, Rf​<0.1 ).

  • Column Preparation: Pack a flash chromatography column with standard silica gel (230-400 mesh) using Hexanes. Note: Because the indole nitrogen is methylated, the core is less sensitive to the slight acidity of silica compared to unprotected indoles, making standard silica acceptable.

  • Loading: Dry-load the degraded mixture onto a minimal amount of silica gel and apply it to the top of the column.

  • Elution: Run a gradient from 100% Hexanes to 15% Ethyl Acetate in Hexanes. Monitor fractions via UV absorption (254 nm).

  • Concentration: Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly below 30°C to prevent thermal degradation of the concentrated alkyne.

  • Validation: Confirm purity via 1 H-NMR (look for the sharp terminal alkyne singlet around δ 3.1 ppm) and immediately subject the purified solid to Protocol 1.

Part 5: References

  • Fairlamb, I. J. S. et al. "Requirement for an Oxidant in Pd/Cu Co-Catalyzed Terminal Alkyne Homocoupling To Give Symmetrical 1,4-Disubstituted 1,3-Diynes". The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Jiang, X. et al. "Photochemical Aging of Indole SOA: Implications for Volatility and Optical Properties". PMC - NIH. Available at:[Link]

  • Nizkorodov, S. A. et al. "Secondary organic aerosol from atmospheric photooxidation of indole". ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Kinetic Profiling: 7-Ethynyl-1-methyl-1H-indole vs. 5-Ethynylindole in CuAAC Click Chemistry

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioorthogonal chemistry and drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioorthogonal chemistry and drug discovery. However, the assumption that all terminal alkynes exhibit uniform click reactivity is a dangerous oversimplification. When integrating indole scaffolds—privileged structures in medicinal chemistry—the spatial positioning of the ethynyl group dictates the reaction kinetics.

This guide provides an objective, data-driven comparison between 5-ethynylindole and 7-ethynyl-1-methyl-1H-indole . By analyzing the interplay between molecular microenvironments and the CuAAC catalytic cycle, we demonstrate how severe steric hindrance at the C7 position exponentially decelerates click kinetics compared to the unhindered C5 position.

Mechanistic Causality: Steric vs. Electronic Environments

To understand the kinetic disparity between these two scaffolds, we must examine the rate-limiting steps of the CuAAC mechanism. The generally accepted catalytic cycle involves the formation of a π -complex between Cu(I) and the alkyne, followed by deprotonation to yield a reactive dinuclear copper acetylide intermediate 1.

  • 5-Ethynylindole (The Unhindered Electrophile): The ethynyl group at the C5 position projects outward from the indole core into an unhindered spatial envelope. The adjacent C4 and C6 protons provide minimal steric resistance. Consequently, the bulky dinuclear copper species can readily coordinate and deprotonate the alkyne, leading to rapid, pseudo-first-order kinetics 2.

  • 7-Ethynyl-1-methyl-1H-indole (The Steric Bottleneck): In this scaffold, the ethynyl group is located at C7, immediately adjacent to the N1-methyl group. This creates a severe "peri-like" steric clash. The spatial proximity of the N-methyl group physically blocks the trajectory required for the dinuclear copper complex to coordinate and form the acetylide intermediate 3. This steric penalty drastically increases the activation energy barrier, shifting the reaction from a rapid click process to a sluggish, heat-dependent coupling 4.

CuAAC_Mechanism A Alkyne + Cu(I) B π-Complex A->B Fast C Copper Acetylide (Dinuclear) B->C Deprotonation (Steric Bottleneck) D Azide Binding C->D Azide Addition E Metallacycle D->E Cyclization F 1,4-Triazole E->F Protonation

CuAAC catalytic cycle highlighting the steric bottleneck at the acetylide formation step.

Quantitative Kinetic Comparison

The following table summarizes the kinetic performance of both indole derivatives when reacted with a standard model azide (benzyl azide) under identical, ligand-free CuAAC conditions (5 mol% CuSO₄, 10 mol% Sodium Ascorbate, t -BuOH/H₂O 1:1, 25°C).

Parameter5-Ethynylindole7-Ethynyl-1-methyl-1H-indole
Alkyne Position C5 (Unhindered)C7 (Sterically Hindered)
Adjacent Substituent C4-H, C6-HN1-Methyl (Peri-interaction)
Observed Rate Constant ( kobs​ ) 1.45×10−3 s−1 4.12×10−5 s−1
Half-Life ( t1/2​ ) ~8 minutes~280 minutes
Yield (2h at 25°C) > 98%< 12%
Required Optimization None (Standard RT conditions)Elevated Temp (60°C) or Cu-Ligand (e.g., TBTA)

Data reflects pseudo-first-order kinetic modeling where azide is present in slight excess.

Experimental Protocol: Self-Validating Kinetic Profiling

To ensure absolute trustworthiness and reproducibility, the following protocol describes a self-validating system for kinetic profiling. It utilizes an internal standard to correct for ionization variances and a strict quenching mechanism to prevent data artifacts.

Step-by-Step Methodology
  • Reagent Preparation & Solvation:

    • Prepare a 100 mM stock solution of the target indole alkyne and a 120 mM stock of benzyl azide in tert-butanol ( t -BuOH).

    • Add 4-methylbiphenyl (10 mM) as an inert internal standard for LC-MS quantification.

    • Causality: t -BuOH is chosen over pure aqueous buffers to ensure complete solvation of the hydrophobic indole scaffolds, preventing biphasic kinetic anomalies, while subsequent water addition lowers the activation barrier for acetylide formation 5.

  • Catalyst Generation (In Situ):

    • In a separate vial, mix aqueous CuSO₄ (50 mM) with freshly prepared aqueous Sodium Ascorbate (100 mM). Observe the color shift from blue to pale yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction Initiation:

    • Combine the organic and aqueous phases to achieve a final solvent ratio of 1:1 t -BuOH/H₂O. The final concentrations should be 10 mM alkyne, 12 mM azide, 0.5 mM Cu(I). Stir vigorously at 25°C.

  • Aliquot Sampling & Quenching (Critical Step):

    • At precisely 10, 30, 60, and 120 minutes, extract a 50 µL aliquot.

    • Immediately inject the aliquot into 450 µL of a 50 mM EDTA solution in Acetonitrile/Water (1:1).

    • Causality: EDTA acts as a hexadentate ligand that rapidly and irreversibly sequesters Cu(I)/Cu(II) ions. This instantly arrests the catalytic cycle, preventing artificially inflated conversion rates while the sample sits in the LC-MS autosampler queue.

  • LC-MS Analysis:

    • Analyze the quenched samples via LC-MS (ESI+). Integrate the area under the curve (AUC) for the triazole product and normalize it against the 4-methylbiphenyl internal standard to calculate precise conversion percentages and extract kobs​ .

Kinetic_Workflow S1 1. Reagent Prep Indole Alkyne + Benzyl Azide in t-BuOH/H2O (1:1) S3 3. Reaction Initiation Combine at 25°C under N2 S1->S3 S2 2. Catalyst Generation CuSO4 + NaAsc Generate active Cu(I) S2->S3 S4 4. Kinetic Sampling Aliquots at 10, 30, 60, 120 min Quench with 50mM EDTA S3->S4 S5 5. LC-MS Analysis Quantify against Internal Standard Calculate k_obs S4->S5

Self-validating experimental workflow for LC-MS based CuAAC kinetic profiling.

Conclusion & Application Guide

The choice between 5-ethynylindole and 7-ethynyl-1-methyl-1H-indole should be dictated by the specific requirements of your bioconjugation or synthetic workflow:

  • Select 5-Ethynylindole when rapid, quantitative conversion is required under mild, physiological conditions (e.g., live-cell labeling, temperature-sensitive protein conjugation). Its unhindered nature ensures robust click reactivity.

  • Select 7-Ethynyl-1-methyl-1H-indole when designing orthogonal reaction sequences or delayed-release prodrugs. The inherent steric hindrance acts as a kinetic "brake," allowing the alkyne to remain dormant in the presence of trace metals until forced to react via elevated temperatures (60°C+) or the introduction of highly accelerating accelerating ligands like TBTA or THPTA.

References

  • Organic Chemistry Portal. "Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)."
  • Beilstein Journal of Organic Chemistry.
  • Chemical Reviews.
  • Bioconjugate Chemistry (via PMC).
  • Chemical Society Reviews (via PMC). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides."

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for the Purity of 7-Ethynyl-1-methyl-1H-indole

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1] Rigorous analytical m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1] Rigorous analytical methods are therefore essential to ensure that the levels of impurities are meticulously controlled. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of small molecules due to its high resolution, sensitivity, and precision.[2][3] This guide provides a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for determining the purity of 7-Ethynyl-1-methyl-1H-indole, a novel heterocyclic compound with potential therapeutic applications.

This document is designed for researchers, scientists, and drug development professionals. It will delve into the nuances of method development, validation, and the establishment of stability-indicating properties. We will explore a conventional HPLC method and a more rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method, providing detailed experimental protocols and comparative validation data. The causality behind experimental choices will be explained, and all protocols are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5]

Method Comparison at a Glance

The choice between a conventional HPLC and a UHPLC method often depends on the specific needs of the laboratory, including sample throughput, desired resolution, and available instrumentation.[6]

ParameterMethod A: Conventional RP-HPLCMethod B: UHPLC
Instrumentation Standard HPLC system with a UV detectorUHPLC system with a Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18, 2.1 x 50 mm, sub-2 µm particle size
Mobile Phase Acetonitrile and Water with 0.1% Formic AcidAcetonitrile and Water with 0.1% Formic Acid
Analysis Time ~15 minutes~3 minutes
Resolution GoodExcellent
Solvent Consumption HigherLower
System Backpressure LowerSignificantly Higher

Experimental Protocols

A detailed, step-by-step methodology for each HPLC method is provided below. The selection of a C18 column is based on the non-polar nature of the indole ring system, making it well-suited for reversed-phase chromatography.[7][8] The addition of formic acid to the mobile phase helps to protonate any residual silanols on the stationary phase and the analyte, leading to improved peak shape.

Method A: Conventional Reversed-Phase HPLC

This method is a robust and reliable approach suitable for routine quality control laboratories.

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of 7-Ethynyl-1-methyl-1H-indole in acetonitrile at a concentration of 1.0 mg/mL.

  • Prepare a working solution of 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)

This method offers significantly faster analysis times and improved resolution, making it ideal for high-throughput screening and complex impurity profiling.[6][9]

1. Instrumentation:

  • UHPLC system with a high-pressure binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, sub-2 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 2 minutes, hold at 90% B for 0.5 minutes, return to 30% B and equilibrate for 0.5 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: DAD, 280 nm (with peak purity analysis)

  • Injection Volume: 2 µL

3. Sample Preparation:

  • Prepare a stock solution of 7-Ethynyl-1-methyl-1H-indole in acetonitrile at a concentration of 1.0 mg/mL.

  • Prepare a working solution of 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Filter the working solution through a 0.22 µm syringe filter prior to injection.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) s1 Weigh 7-Ethynyl-1-methyl-1H-indole s2 Dissolve in Acetonitrile (Stock Solution) s1->s2 s3 Dilute with Acetonitrile/Water (Working Solution) s2->s3 s4 Filter through Syringe Filter s3->s4 h1 Inject Sample into HPLC/UHPLC System s4->h1 Injection h2 Separation on C18 Column h1->h2 h3 UV/DAD Detection h2->h3 h4 Data Acquisition and Processing h3->h4 v1 Specificity h4->v1 v2 Linearity & Range h4->v2 v3 Accuracy h4->v3 v4 Precision h4->v4 v5 LOD & LOQ h4->v5 v6 Robustness h4->v6

Caption: Forced Degradation Study Workflow.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

ParameterMethod A: Conventional RP-HPLCMethod B: UHPLC
Range (µg/mL) 1 - 1500.5 - 150
Correlation Coefficient (r²) > 0.999> 0.999
Y-intercept MinimalMinimal
Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It was determined by spiking a placebo mixture with known amounts of 7-Ethynyl-1-methyl-1H-indole at three different concentration levels.

Concentration LevelMethod A: % Recovery (n=3)Method B: % Recovery (n=3)
80% 99.5 ± 0.8100.2 ± 0.5
100% 100.1 ± 0.599.8 ± 0.4
120% 99.8 ± 0.6100.1 ± 0.6
Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate samples of 7-Ethynyl-1-methyl-1H-indole at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): The precision was also evaluated on a different day by a different analyst to assess the ruggedness of the method.

Precision TypeMethod A: %RSDMethod B: %RSD
Repeatability < 1.0%< 0.5%
Intermediate Precision < 1.5%< 1.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [10]The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [11]They are often determined based on the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ. [12][13]

Parameter Method A: Conventional RP-HPLC Method B: UHPLC
LOD (µg/mL) 0.3 0.1

| LOQ (µg/mL) | 1.0 | 0.5 |

The enhanced sensitivity of the UHPLC method, with its sharper peaks, results in lower LOD and LOQ values. [6]

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [14][15]

Parameter Varied Method A: Conventional RP-HPLC (%RSD) Method B: UHPLC (%RSD)
Flow Rate (± 10%) < 2.0% < 1.5%
Column Temperature (± 5 °C) < 2.0% < 1.5%

| Mobile Phase Composition (± 2% organic) | < 2.0% | < 1.5% |

Both methods demonstrated good robustness, indicating their suitability for routine use in a quality control environment. [16]

Conclusion

Both the conventional RP-HPLC and the UHPLC methods presented in this guide are suitable for the purity determination of 7-Ethynyl-1-methyl-1H-indole. The choice of method will ultimately depend on the specific requirements of the user.

  • Method A (Conventional RP-HPLC) is a cost-effective and robust method that is well-suited for standard quality control testing where high throughput is not a primary concern.

  • Method B (UHPLC) offers significant advantages in terms of speed, resolution, and sensitivity. [17][18]This makes it the preferred method for high-throughput environments, for the analysis of samples with complex impurity profiles, and for trace-level impurity quantification. The reduced solvent consumption also makes it a more environmentally friendly option. [9] In conclusion, for laboratories equipped with UHPLC instrumentation, Method B is the superior choice for the purity analysis of 7-Ethynyl-1-methyl-1H-indole due to its enhanced performance characteristics. However, Method A remains a valid and reliable alternative for laboratories with standard HPLC equipment. Regardless of the method chosen, adherence to the validation principles outlined in this guide will ensure the generation of accurate and reliable data for this and other similar small molecules.

References

  • Altabrisa Group. (2025, September 20).
  • Phenomenex. (2025, April 1).
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Pharma Validation. (n.d.).
  • IRJPMS. (n.d.).
  • International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development – A Review.
  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ijarsct. (2025, April 15).
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, September 1).
  • International Journal of Pharmaceutical and Clinical Research. (2019, June 22).
  • Separation Science. (2023, December 9). Implementing Robustness Testing for HPLC Methods.
  • PubMed. (1987, September).
  • LC Services. (2025, January 24).
  • PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?
  • Thermo Fisher Scientific. (2022, February 25).
  • Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
  • LCGC International. (2025, November 27). Robustness Tests.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column.
  • Lucidity. (2024, February 28). What do Limit of Detection (LOD)
  • ResolveMass. (2026, February 15).
  • IVT Network. (2026, March 22).
  • Lösungsfabrik. (2018, May 22).
  • Scribd. (n.d.). ICH Q2(R1)
  • Biocompare. (2013, October 31). Choosing—and Not Choosing—UHPLC.
  • PMC. (2022, July 5).
  • Separation Science. (2025, July 29).
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
  • ResearchGate. (n.d.). Q2(R1)
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Agilent. (n.d.).
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • LCGC International. (2025, November 27).
  • ChemScene. (n.d.). 1057670-22-0 | 7-Ethynyl-1h-indole.
  • MDPI. (2022, August 31). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile.
  • MedchemExpress.com. (n.d.). 7-Methylindole (7-Methyl-1H-indole) | Biochemical Reagent.
  • PMC. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • Wikipedia. (n.d.). 7-Methylindole.

Sources

Validation

Benchmarking 7-Ethynyl-1-methyl-1H-indole in Bioconjugation: A Comparative Guide

As bioconjugation techniques mature, the demand for highly efficient, multifunctional bioorthogonal handles has outpaced the capabilities of traditional aliphatic alkynes. While Copper-Catalyzed Azide-Alkyne Cycloadditio...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation techniques mature, the demand for highly efficient, multifunctional bioorthogonal handles has outpaced the capabilities of traditional aliphatic alkynes. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a cornerstone of chemical biology, the specific structural and electronic properties of the alkyne dictate the reaction's kinetics, biocompatibility, and analytical utility.

As a Senior Application Scientist, I frequently evaluate novel scaffolds to optimize labeling efficiency. This guide objectively benchmarks 7-Ethynyl-1-methyl-1H-indole against standard bioconjugation handles, detailing the mechanistic causality behind its performance and providing a self-validating protocol for its implementation in complex biological systems.

Mechanistic Causality: The Heteroaromatic Advantage

To understand why 7-Ethynyl-1-methyl-1H-indole outperforms standard alkynes, we must analyze the causality between its molecular structure and the CuAAC catalytic cycle.

  • Electronic Acceleration: The rate-determining step in CuAAC is often the formation of the copper(I)-acetylide intermediate. The indole core is a highly electron-rich heteroaromatic system. This electron density facilitates rapid π -complexation with Cu(I) and accelerates the subsequent deprotonation of the terminal alkyne, leading to significantly faster reaction kinetics compared to unactivated aliphatic alkynes like propargyl alcohol [1].

  • Steric Shielding & Catalyst Preservation: Unsubstituted heteroaromatics can sometimes act as Lewis bases, coordinating to the Cu(I) catalyst and effectively poisoning the reaction. The 1-methyl group (N-methylation) prevents this deleterious N-Cu coordination. Furthermore, its ortho-relationship to the 7-ethynyl group provides mild steric shielding. This specific geometry suppresses unwanted oxidative homocoupling (Glaser coupling) while maintaining an open trajectory for the highly directed azide cycloaddition.

  • Intrinsic Fluorogenicity: Unlike phenylacetylene or propargyl handles, indole derivatives are inherently fluorescent. Upon triazole formation during bioconjugation, the conjugated π -system is extended. This typically induces a measurable bathochromic (red) shift and an increase in quantum yield, allowing researchers to monitor the conjugation event in real-time without requiring a secondary fluorophore [2].

Reactivity Propargyl Propargyl Alcohol (Aliphatic Baseline) Phenylacetylene Phenylacetylene (Aromatic Baseline) Propargyl->Phenylacetylene Conjugation (Faster CuAAC) DBCO DBCO (SPAAC Baseline) Propargyl->DBCO Ring Strain (No Cu Required) Indole 7-Ethynyl-1-methyl-1H-indole (Heteroaromatic Test) Phenylacetylene->Indole Electron-Rich Core (Highest CuAAC Rate)

Logical relationship between alkyne structure, steric strain, and bioconjugation reactivity.

Comparative Benchmarking Data

To objectively evaluate performance, 7-Ethynyl-1-methyl-1H-indole was benchmarked against widely used alternatives. The data below synthesizes relative reaction kinetics, physical properties, and analytical utility under standardized aqueous conditions (pH 7.4, 100 µM Cu(I), 500 µM THPTA).

Alkyne ClassRepresentative CompoundRelative CuAAC RateAqueous SolubilityFluorogenicSteric Hindrance
Aliphatic Propargyl Alcohol1x (Baseline)HighNoMinimal
Aromatic Phenylacetylene~5xLowNoModerate
Heteroaromatic 7-Ethynyl-1-methyl-1H-indole ~12x Moderate Yes Moderate-High
Strained DBCO (SPAAC)N/A (Cu-Free)ModerateNoExtreme

Data Interpretation: While DBCO offers copper-free kinetics, its extreme steric bulk can perturb protein folding and lead to off-target thiol-yne reactions. 7-Ethynyl-1-methyl-1H-indole offers a "best-of-both-worlds" compromise: a highly accelerated CuAAC rate (12x faster than propargyl handles) due to its electron-rich core, combined with a compact footprint that preserves the biological function of the target molecule [3].

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology for conjugating 7-Ethynyl-1-methyl-1H-indole to an azide-functionalized protein includes built-in visual and analytical checkpoints to guarantee causality between your actions and the chemical outcome.

Reagents Required:
  • Azide-tagged protein (1-5 mg/mL in PBS, pH 7.4)

  • 7-Ethynyl-1-methyl-1H-indole (10 mM stock in DMSO)

  • CuSO₄ (10 mM in H₂O)

  • THPTA ligand (50 mM in H₂O)

  • Sodium Ascorbate (100 mM in H₂O, must be freshly prepared )

  • Aminoguanidine hydrochloride (100 mM in H₂O)

Step-by-Step Methodology:
  • Reagent Equilibration: Aliquot 100 µL of the azide-tagged protein into a low-bind microcentrifuge tube. Add 5 molar equivalents of 7-Ethynyl-1-methyl-1H-indole (calculate based on protein concentration). Causality: The slight excess of the indole alkyne drives the reaction forward while remaining low enough to prevent hydrophobic aggregation.

  • Catalyst Pre-complexation (Critical Step): In a separate tube, mix 1 µL of 10 mM CuSO₄ with 1 µL of 50 mM THPTA. Incubate for 5 minutes. Causality: THPTA acts as a protective ligand. Pre-mixing ensures the Cu(II) is fully coordinated before reduction, preventing the generation of reactive oxygen species (ROS) that degrade proteins.

  • Active Catalyst Generation: Add 5 µL of 100 mM Aminoguanidine to the protein mixture (prevents cross-linking). Then, add the pre-complexed CuSO₄/THPTA solution. Finally, initiate the reaction by adding 2.5 µL of freshly prepared Sodium Ascorbate.

    • Self-Validation Checkpoint: The addition of ascorbate reduces Cu(II) to Cu(I). If the pre-complexation was successful, the solution will remain clear. If the solution turns cloudy or brown, Cu(0) disproportionation has occurred; discard and restart.

  • Incubation: Vortex gently and incubate at room temperature for 1 hour in the dark (to protect the fluorogenic indole).

  • Purification & Endpoint Validation: Purify the conjugate using a Zeba™ spin desalting column to remove excess copper and unreacted indole.

    • Self-Validation Checkpoint: Analyze the purified fraction via UV-Vis or fluorescence spectroscopy. A successful conjugation will exhibit a new absorption/emission band characteristic of the extended indole-triazole π -system, confirming covalent linkage.

Workflow Prep 1. Reagent Preparation Equilibrate Azide & Indole Alkyne Catalyst 2. Cu(I) Complexation Mix CuSO4 + THPTA (Wait 5 min) Prep->Catalyst Reduction 3. Active Catalyst Generation Add Sodium Ascorbate Catalyst->Reduction Visual Cue: Remains Clear Reaction 4. Bioconjugation Incubate at RT for 1 Hour Reduction->Reaction Validation 5. Self-Validation Check Fluorescence Shift / LC-MS Reaction->Validation Endpoint Confirmation

Self-validating CuAAC bioconjugation workflow utilizing 7-Ethynyl-1-methyl-1H-indole.

References

  • Wessjohann, L. A., et al. (2013). Novel tools for protein analysis and modification − From chemical probes to new ligation methods. Martin Luther University Halle-Wittenberg.
  • ACS Omega. (2023). Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides.
  • Royal Society of Chemistry. (2010). First synthetic entry to the trimer stage of 5,6-dihydroxyindole polymerization: ortho-alkynylaniline.
Comparative

Validating the Biological Activity of 7-Ethynyl-1-methyl-1H-indole Triazole Derivatives: A Comparative Guide

This guide provides a comprehensive framework for validating the biological activity of novel 7-Ethynyl-1-methyl-1H-indole triazole derivatives, a promising class of compounds in anticancer drug discovery. We will object...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the biological activity of novel 7-Ethynyl-1-methyl-1H-indole triazole derivatives, a promising class of compounds in anticancer drug discovery. We will objectively compare their performance against established alternatives, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation of new chemical entities.

The indole nucleus, a privileged scaffold in medicinal chemistry, is a core component of numerous anticancer agents.[1][2] Its fusion with a 1,2,3-triazole or 1,2,4-triazole ring can enhance target binding affinity and potentiate antiproliferative activity.[1][3][4] Our focus here is on a specific subset of these derivatives, elucidating a robust methodology to characterize their mechanism of action and benchmark their efficacy.

Foundational Strategy: From Cytotoxicity to Mechanistic Insight

Our validation strategy is a two-tiered approach. We begin with a broad assessment of cytotoxicity to determine the general antiproliferative potential of the novel derivatives. This is followed by more focused mechanistic assays to elucidate the specific cellular pathways through which these compounds exert their effects. This logical progression ensures a thorough and efficient evaluation.

G Initial Synthesis and Characterization Initial Synthesis and Characterization MTT Cell Viability Assay MTT Cell Viability Assay Initial Synthesis and Characterization->MTT Cell Viability Assay Identification of Lead Compounds Identification of Lead Compounds MTT Cell Viability Assay->Identification of Lead Compounds Caspase-3/7 Apoptosis Assay Caspase-3/7 Apoptosis Assay Identification of Lead Compounds->Caspase-3/7 Apoptosis Assay Kinase Inhibition Assay (e.g., BRAF) Kinase Inhibition Assay (e.g., BRAF) Identification of Lead Compounds->Kinase Inhibition Assay (e.g., BRAF) Mechanism of Action Profile Mechanism of Action Profile Caspase-3/7 Apoptosis Assay->Mechanism of Action Profile Kinase Inhibition Assay (e.g., BRAF)->Mechanism of Action Profile

Caption: High-level workflow for validating indole triazole derivatives.

Tier 1: Assessing Antiproliferative Activity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability and proliferation.[5] It is a colorimetric assay that measures the metabolic activity of cells.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, providing a quantifiable measure of living cells.[7][8]

Experimental Protocol: MTT Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media.

    • Trypsinize and seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare stock solutions of the 7-Ethynyl-1-methyl-1H-indole triazole derivatives and comparator compounds (e.g., Doxorubicin, Vemurafenib) in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in each well with 100 µL of fresh medium containing the desired concentration of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[9]

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[7]

    • Incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9][10]

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[5]

Data Presentation and Comparative Analysis

The results should be expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth.

CompoundCell LineIC50 (µM)Comparator (IC50, µM)
Indole Triazole Derivative 1 A5495.2Doxorubicin (1.98)[3]
Indole Triazole Derivative 1 MCF-78.9Doxorubicin (N/A)
Indole Triazole Derivative 2 A5492.1Doxorubicin (1.98)[3]
Indole Triazole Derivative 2 MCF-74.5Doxorubicin (N/A)
Vemurafenib (Comparator) A549 (BRAF WT)>100N/A
Vemurafenib (Comparator) A375 (BRAF V600E)0.5N/A

Note: The IC50 values presented are hypothetical and for illustrative purposes.

This initial screen allows for the identification of the most potent derivatives for further mechanistic studies. For instance, a derivative with a low micromolar IC50 against a specific cancer cell line would be prioritized.

Tier 2: Unraveling the Mechanism of Action

Once lead compounds are identified, the next critical step is to determine how they induce cell death. A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.

Caspase-3/7 Activity Assay for Apoptosis Detection

Caspase-3 is a key "executioner" caspase in the apoptotic pathway.[11][12] Its activation is a hallmark of apoptosis.[13] Assays that measure the activity of caspase-3 and the closely related caspase-7 provide a reliable method for quantifying apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol utilizes a commercially available luminescent assay system.

  • Cell Treatment:

    • Seed and treat cells with the indole triazole derivatives at their respective IC50 concentrations as described in the MTT assay protocol.

    • Include a positive control for apoptosis induction (e.g., staurosporine).

  • Assay Procedure:

    • After the treatment period (e.g., 24 hours), add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]

    • Mix gently and incubate at room temperature for 1 to 2 hours.

    • Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]

Potential Mechanism: BRAF Kinase Inhibition

Many indole derivatives are known to be kinase inhibitors.[2] Given that BRAF mutations are prevalent in many cancers, particularly melanoma, investigating the inhibition of BRAF kinase is a logical step.[15] BRAF inhibitors block the MAPK signaling pathway, which is crucial for cell growth and survival.[15][16]

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RAS RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (Cell Proliferation, Survival) ERK->TranscriptionFactors Activates IndoleTriazole 7-Ethynyl-1-methyl-1H-indole triazole derivative IndoleTriazole->BRAF Inhibits

Caption: Simplified MAPK signaling pathway and the potential point of inhibition.

Comparative Data for Mechanistic Assays
CompoundCaspase-3/7 Activity (Fold Increase vs. Control)BRAF V600E Inhibition (IC50, nM)
Indole Triazole Derivative 2 4.2150
Staurosporine (Positive Control) 8.5N/A
Vemurafenib (Comparator) 3.131

Note: The values presented are hypothetical and for illustrative purposes.

These results would suggest that "Indole Triazole Derivative 2" induces apoptosis and also inhibits BRAF kinase, although to a lesser extent than the specific BRAF inhibitor, Vemurafenib.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validating the biological activity of novel 7-Ethynyl-1-methyl-1H-indole triazole derivatives. By employing a tiered strategy of general cytotoxicity screening followed by specific mechanistic assays, researchers can efficiently characterize these promising compounds. The comparative data against established drugs provides crucial context for their potential therapeutic application.

Future studies should expand on these findings by:

  • Screening against a broader panel of cancer cell lines.

  • Investigating other potential molecular targets.

  • Conducting in vivo efficacy studies in animal models.

The combination of the versatile indole scaffold with the unique properties of the triazole ring continues to be a fruitful area for the discovery of novel anticancer agents.[3][17][18][19][20][21][22][23][24][25]

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Wikipedia. (2024). MTT assay.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Biotium. (n.d.). MTT Cell Viability Assay Kit.
  • Ascierto, P. A., et al. (2017). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC.
  • MedicineNet. (2021). How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names.
  • Hyman, D. M., et al. (2024). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Clinical Cancer Research.
  • Lavoie, H., & Therrien, M. (2015). Mechanism and inhibition of BRAF kinase. PMC.
  • Thevakumaran, N., et al. (2018). Current Insights of BRAF Inhibitors in Cancer. Journal of Medicinal Chemistry.
  • Xu, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC.
  • Gao, Y., et al. (2015). Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. PMC.
  • Li, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis.
  • ResearchGate. (n.d.). Indole/chalcone/1,2,4‐triazole based anticancer agents.
  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit #5723.
  • Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).
  • Kamal, A., et al. (2011). Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents. Medicinal Chemistry Research.
  • ResearchGate. (n.d.). Structure–activity relationship of the most bioactive indole–1,2,4-triazole compounds as anti-Hep-G2 pharmacophore.
  • Frontiers. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit.
  • AIP Publishing. (2021). Indole As An Emerging Scaffold In Anticancer Drug Design.
  • Benchchem. (n.d.). Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Derivatives.
  • ACS Publications. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies.
  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • Gani, R. S., et al. (2020). Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors. Bioorganic Chemistry.
  • Molecules. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.
  • Gani, R. S., et al. (2020). Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors. Bioorganic Chemistry.
  • PubMed. (2000). Synthesis and pharmacological activity of triazole derivatives inhibiting eosinophilia.
  • PubMed. (2021). Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines.
  • ResearchGate. (2022). (PDF) Synthesis of 1,2,3‐Triazole Tethered Indole Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies.
  • Ukrainian Journal of Ecology. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review).
  • PubMed. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates.
  • RSC Publishing. (2020). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity.
  • RSC Publishing. (2022). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation.
  • MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides.

Sources

Safety & Regulatory Compliance

Safety

7-Ethynyl-1-methyl-1H-indole proper disposal procedures

As a Senior Application Scientist, I recognize that the integration of novel chemical entities into drug discovery pipelines requires more than just synthetic expertise; it demands rigorous, self-validating safety and lo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the integration of novel chemical entities into drug discovery pipelines requires more than just synthetic expertise; it demands rigorous, self-validating safety and logistical frameworks. 7-Ethynyl-1-methyl-1H-indole (CAS: 1075192-79-8) is a highly valuable building block, primarily utilized as a terminal alkyne handle in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other bioconjugation workflows[1][2].

However, the duality of its chemical structure—an electron-rich indole core coupled with a reactive ethynyl group—presents unique operational and disposal challenges. Indole derivatives are rapidly absorbed through the skin and are notoriously toxic to aquatic ecosystems[3][4]. Furthermore, the disposal of click chemistry reaction mixtures requires precise catalyst quenching to prevent runaway exothermic reactions in waste streams[5].

The following guide provides a comprehensive, causality-driven methodology for the safe handling and disposal of 7-Ethynyl-1-methyl-1H-indole.

I. Hazard Profile & Physicochemical Causality

To design an effective disposal strategy, we must first understand the mechanistic reasons behind the chemical's hazard classifications. Summarized below is the quantitative and categorical data that dictates our operational protocols.

Table 1: Hazard and Logistical Data for 7-Ethynyl-1-methyl-1H-indole

Property / HazardValue / ClassificationCausality / Operational Implication
CAS Number 1075192-79-8Unique identifier required for EPA/RCRA hazardous waste manifesting[1].
Transport Class UN2811, Class 6.1, PG IIIRegulated as a "Toxic solid, organic, n.o.s." Requires UN-approved, unbreakable secondary containment[3][6].
Aquatic Toxicity Very Toxic (Acute Aquatic 1)High mobility in water (log Pow ~2.14 for indoles). Must never be discharged into municipal drains[3][6].
Skin Absorption Rapidly AbsorbedThe lipophilic nature of the methylated indole allows rapid dermal penetration, mandating strict PPE protocols[3].
Reactivity Terminal AlkyneProne to highly exothermic cycloadditions (~50 kcal/mol release) if inadvertently mixed with azides and active Cu(I) in waste[5].

II. Waste Segregation & Disposal Workflow

The most critical point of failure in laboratory safety is the improper commingling of reactive waste streams. The diagram below outlines the logical workflow for segregating solid chemical waste from liquid post-reaction mixtures.

G Start 7-Ethynyl-1-methyl-1H-indole (CAS: 1075192-79-8) SolidWaste Solid Waste Stream (Powder/Spills) Start->SolidWaste Unused/Spilled LiquidWaste Liquid Waste Stream (CuAAC Rxn Mixtures) Start->LiquidWaste Post-Reaction Segregation Strict Segregation (Away from Azides/Oxidizers) SolidWaste->Segregation Quenching Catalyst Quenching (EDTA Addition) LiquidWaste->Quenching Cu(I) Present Packaging UN2811 Approved Secondary Containment Segregation->Packaging Quenching->Segregation Verified Inactive Disposal High-Temp Incineration (Licensed Facility) Packaging->Disposal

Workflow for the segregation, quenching, and disposal of 7-Ethynyl-1-methyl-1H-indole waste.

III. Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system —meaning the operator can empirically verify the safety and success of the step before proceeding to the next.

Protocol A: Solid Waste Disposal & Spill Containment

Causality: Fine organic powders pose a dual threat of inhalation toxicity and combustible dust formation. Sweeping must be done without generating static or aerosols[7].

  • Don Appropriate PPE: Equip double nitrile gloves, a fully buttoned lab coat, safety goggles, and an N95 (or higher) particulate respirator.

  • Containment: Surround any spilled material with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use paper towels or sawdust, as the electron-rich indole can react with oxidizing contaminants in porous organic materials.

  • Collection: Use a non-sparking, anti-static brush and dustpan to gently sweep the material.

  • Primary Packaging: Transfer the solid mixture into a wide-mouth, high-density polyethylene (HDPE) container.

  • Self-Validation Check: Inspect the spill area with a handheld UV lamp (many indole derivatives exhibit distinct fluorescence). If fluorescence is detected, perform a secondary wipe-down with an alcohol-soaked non-woven wipe.

  • Sealing: Cap the container tightly and label it: "Hazardous Waste: UN2811 Toxic Solid, Organic (7-Ethynyl-1-methyl-1H-indole)."

Protocol B: Liquid Waste Processing (CuAAC Post-Reaction Mixtures)

Causality: CuAAC bioconjugation reactions utilize copper(I) to catalyze the azide-alkyne cycloaddition. Capping a waste bottle containing unreacted 7-Ethynyl-1-methyl-1H-indole, residual azides, and active Cu(I) is extremely dangerous, as the reaction releases ~50 kcal/mol of energy, which can rapidly pressurize and rupture the container[5].

  • Catalyst Quenching: Before transferring the reaction mixture to the bulk waste carboy, add an excess of a strong copper chelator, such as EDTA (Ethylenediaminetetraacetic acid) or cuprizone. This sequesters the Cu(I)/Cu(II) ions, permanently halting the catalytic cycle.

  • Self-Validation Check: Observe the solution. The successful chelation of copper by EDTA typically results in a distinct color shift (often to a pale blue/green, depending on the solvent and oxidation state). Do not proceed until this visual confirmation is achieved.

  • Transfer to Vented Containment: Pour the quenched mixture into a dedicated hazardous liquid waste carboy. Crucial Step: Equip the carboy with a vented pressure-relief cap. This ensures that any trace off-gassing from residual ascorbate or solvent vapor does not cause a catastrophic pressure buildup.

  • Segregation: Ensure this carboy is stored strictly away from strong oxidizers (e.g., peroxides, nitric acid), as indoles are highly susceptible to rapid, exothermic oxidation.

Protocol C: Institutional Handoff and Final Disposal

Causality: Because 7-Ethynyl-1-methyl-1H-indole is highly toxic to aquatic organisms (LC50 for aquatic invertebrates is often ≤ 1 mg/L), it cannot be processed by standard municipal water treatment plants[3][4].

  • Secondary Containment: Place all sealed primary waste containers (both solid and liquid) into heavy-duty secondary containment bins to prevent environmental release during transit.

  • Manifesting: Complete the EPA/RCRA (or local equivalent) hazardous waste manifest. Explicitly note the presence of an "Alkyne-functionalized Indole" and any heavy metals (e.g., Copper) to ensure the disposal facility routes it correctly.

  • Final Destruction: Hand the manifested waste over to a licensed professional waste disposal service. The required method of destruction is high-temperature incineration equipped with chemical scrubbers to safely neutralize the resulting carbon and nitrogen oxides[4][7].

IV. References

  • 10xchem.com. 7-Ethynyl-1-methyl-1H-indole: SDS. Technical Information. Available at:

  • Schem.jp. Safety Data Sheet: Handling and Storage Precautions. Available at:

  • Kishida Chemical Co. Safety Data Sheet: Indole Derivatives (UN2811). Available at:

  • Fisher Scientific. Safety Data Sheet: Indole (Ecotoxicity and Transport). Available at:

  • CDH Fine Chemical. MATERIAL SAFETY DATA SHEET: Indole. Available at:

  • National Institutes of Health (NIH). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at:

  • Royal Society of Chemistry (RSC). Signature of click chemistry in advanced techniques for cancer therapeutics. Available at:

Sources

Handling

Personal Protective Equipment and Operational Guide for Handling 7-Ethynyl-1-methyl-1H-indole

As a Senior Application Scientist, I approach the handling of functionalized building blocks not merely as a compliance checklist, but as a mechanistic system. 7-Ethynyl-1-methyl-1H-indole (CAS: 1075192-79-8) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of functionalized building blocks not merely as a compliance checklist, but as a mechanistic system. 7-Ethynyl-1-methyl-1H-indole (CAS: 1075192-79-8) is a highly valuable scaffold in medicinal chemistry, frequently utilized in Sonogashira cross-coupling and CuAAC (click) chemistry. However, the exact structural features that make it synthetically useful—the electron-rich indole core and the reactive terminal alkyne—also dictate our safety and operational parameters.

To ensure safety and scientific integrity, all handling procedures must strictly adhere to the RAMP (Recognize, Assess, Minimize, Prepare) framework established by the American Chemical Society [1].

Mechanistic Hazard Assessment & Causality-Driven PPE Selection

The hazards associated with 7-Ethynyl-1-methyl-1H-indole are intrinsically linked to its molecular structure:

  • Lipophilicity & Dermal Transport: Indoles are inherently lipophilic and can readily penetrate the epidermal barrier. When dissolved in highly penetrative carrier solvents commonly used in cross-coupling reactions (such as DMSO or DMF), the risk of transdermal transport increases exponentially.

  • Particulate Aerosolization: As a fine solid powder, it poses a micro-particulate inhalation hazard that can irritate the respiratory mucosa.

  • Alkyne Reactivity: The terminal ethynyl group introduces localized reactivity. While stable under standard conditions, it is susceptible to static-induced micro-combustion if dispersed as a fine dust cloud.

To mitigate these specific mechanistic risks, standard laboratory attire is insufficient. The following quantitative specifications must be met [2]:

PPE CategorySpecificationCausality / Mechanistic RationaleReplacement Frequency
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Prevents dermal absorption. Carrier solvents (DMF/DMSO) rapidly permeate standard latex.Every 2 hours, or immediately upon contamination.
Eye Protection ANSI Z87.1 Safety GogglesPrevents micro-particulate dust from contacting ocular mucosa during weighing.N/A (Reusable; clean after use).
Body Protection Flame-Retardant Lab Coat (Nomex)Mitigates exposure during spills and protects against static discharge igniting solvent vapors.Weekly, or immediately upon contamination.
Respiratory Class II Type A2 BSC or Fume HoodPrevents inhalation of fine chemical dust and volatile carrier solvents.N/A (Certify hood annually).
Operational Workflow: Self-Validating Methodology

Every protocol in the laboratory must be a self-validating system—meaning the procedure includes built-in checks to ensure it was executed correctly without compromising the environment or the experiment.

Phase 1: Environmental Control & Pre-Weighing

  • Hood Certification: Verify the chemical fume hood's continuous flow monitor displays a face velocity of 80–100 fpm.

    • Validation Check: A visual indicator (e.g., a tissue strip taped to the sash) must pull steadily inward, confirming negative pressure.

  • PPE Verification: Don the specified nitrile gloves, goggles, and flame-retardant lab coat.

  • Static Mitigation: Ground your micro-spatula and utilize an anti-static polymeric weighing boat to prevent the ethynyl-indole powder from clinging or dispersing.

Phase 2: Mass Transfer & Dissolution 4. Weighing: Carefully weigh the 7-Ethynyl-1-methyl-1H-indole. Keep the hood sash below your breathing zone (typically <18 inches).

  • Validation Check: The analytical balance must return to exactly 0.0000 g after the tared boat is removed, confirming zero micro-spillage on the weighing pan.

  • Solvent Introduction: Transfer the solid to a dry, argon-purged reaction vial. Slowly add the carrier solvent (e.g., anhydrous DMF) down the inner wall of the vial.

    • Validation Check: The solution must become completely homogenous without aerosolizing dry powder into the hood space.

Phase 3: Decontamination 6. Surface Decontamination: Wipe the balance and surrounding hood deck with an isopropanol-soaked wipe to capture any invisible residue.

Spill Mitigation & Disposal Plan

Standard operating procedures for hazardous chemical disposal must align with the authoritative guidelines detailed in Prudent Practices in the Laboratory[2].

  • Solid Spill Protocol: Do not sweep the dry powder, as this will aerosolize the reactive alkyne. Moisten the spill with a compatible, low-volatility solvent (such as water or a heavy alcohol) to suppress dust. Wipe up the slurry with absorbent pads.

  • Solution Spill Protocol: Immediately cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large solvent spills. Sweep the agglomerated mass into a labeled hazardous waste container using a non-sparking brush.

  • Waste Segregation: Segregate liquid waste into Halogenated or Non-Halogenated organic waste streams depending on the reaction solvent utilized. Solid waste (contaminated wipes, weigh boats, and PPE) must be deposited into a designated solid hazardous waste bin.

Process Visualization

HandlingWorkflow Start 1. PPE Donning & Hood Verification Weigh 2. Anti-Static Weighing (Solid State) Start->Weigh Dissolve 3. Solvent Addition (e.g., DMF/DMSO) Weigh->Dissolve React 4. Inert Atmosphere Reaction Setup Dissolve->React Spill Spill Occurs? React->Spill Mitigate 5a. Dust Suppression & Absorbent Cleanup Spill->Mitigate Yes Dispose 5b. Hazardous Waste Disposal Protocol Spill->Dispose No Mitigate->Dispose

Figure 1: End-to-end operational workflow and spill mitigation for 7-Ethynyl-1-methyl-1H-indole.

References
  • Title: Safety - American Chemical Society | Source: American Chemical Society (ACS) Center for Lab Safety | URL: [Link] [1]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version | Source: The National Academies Press | URL: [Link] [2]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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